1-Chloro-2-(chloromethyl)-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBDLOYGWAITKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603445 | |
| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-72-7 | |
| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
A Critical Technical Guide for Process Chemists
Executive Summary & Strategic Analysis
The synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (hereafter referred to as 2-C-6-NBC ) represents a classic challenge in aromatic substitution: managing the interplay between steric hindrance and electronic directing effects. This molecule is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of tricyclic heterocycles (e.g., pyrrolo[2,1-b]quinazolines) and specific agrochemical fungicides.
The Core Challenge: The synthesis is not merely about functionalizing a methyl group; it is a two-fold selectivity battle:
-
Regioselectivity (Precursor): Obtaining the specific 1,2,3-trisubstituted benzene core (2-chloro-6-nitrotoluene) from 2-chlorotoluene without excessive loss to the thermodynamically favored 4-nitro isomer.
-
Chemo-selectivity (Functionalization): Stopping the radical halogenation of the benzylic carbon at the mono-chloride stage, preventing the formation of the benzal dichloride impurity.
This guide outlines a robust, scalable pathway focusing on the Radical Chlorination of 2-Chloro-6-nitrotoluene , utilizing a protocol designed for high purity and reproducibility.
Retrosynthetic Architecture
To understand the pathway, we must visualize the disconnection. The benzylic chloride is the most reactive handle, derived from the methyl precursor.
Figure 1: Retrosynthetic disconnection showing the critical isomer separation requirement at the nitration stage.
Phase 1: Precursor Acquisition (The Isomer Battle)
Before synthesis of the target can begin, high-purity 2-chloro-6-nitrotoluene is required.[1] Commercial 2-chlorotoluene nitration typically yields a mixture:
-
~35-40% 2-chloro-6-nitrotoluene (Desired)
-
~60-65% 2-chloro-4-nitrotoluene (Undesired)
Purification Protocol: Direct use of the mixture will result in inseparable benzyl chloride isomers later.
-
Fractional Distillation: The boiling points are close but separable under high vacuum.
-
Melt Crystallization: The 6-nitro isomer (mp 37-38°C) and 4-nitro isomer (mp 63-65°C) have distinct crystal habits.
-
Standard: Cool the mixture to 40°C. The 4-nitro isomer crystallizes out first. Filter. The filtrate is enriched in the desired 6-nitro isomer.
-
Validation: Verify isomer purity via GC-FID. Do not proceed to chlorination unless purity is >98%.
-
Phase 2: Radical Chlorination (The Core Transformation)
This is the critical step. While industrial processes use
4.1. The Mechanism (Free Radical Chain)
The reaction proceeds via a radical chain mechanism initiated by thermal decomposition of a radical initiator.
Figure 2: Radical chain mechanism. The benzylic radical is stabilized by the aromatic ring, facilitating the reaction.
4.2. Detailed Experimental Protocol
Reagents:
-
Substrate: 2-Chloro-6-nitrotoluene (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (1.1 eq) -
Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.
-
Solvent: Chlorobenzene (preferred for high boiling point) or Trifluorotoluene (greener alternative). Note:
is effective but restricted.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Attach a gas trap (scrubber) containing 10% NaOH to neutralize evolved
and gases. -
Dissolution: Dissolve 2-chloro-6-nitrotoluene in Chlorobenzene (3-4 volumes).
-
Catalyst Addition: Add 75% of the Benzoyl Peroxide (BPO) to the solution.
-
Heating: Heat the mixture to mild reflux (approx. 85-95°C depending on solvent).
-
Reagent Addition: Add
dropwise over 60-90 minutes.-
Why: Slow addition maintains a low concentration of chlorine radicals, favoring mono-substitution over di-substitution.
-
-
Monitoring (Critical):
-
Monitor via HPLC or GC every 30 minutes.
-
The Stop Criteria: Halt the reaction when the starting material (SM) is at 10-15% .
-
Reasoning: Pushing the reaction to 0% SM inevitably generates 5-10% of the di-chloro impurity (benzal chloride), which is extremely difficult to separate.
-
-
Workup:
-
Cool to room temperature.
-
Wash with water (
vol) to remove acids. -
Wash with 5%
to neutralize trace . -
Dry organic layer over anhydrous
. -
Concentrate under reduced pressure.
-
Data Analysis & Troubleshooting
Table 1: Reaction Profile & Impurity Management
| Component | Retention Time (Rel) | Identity | Management Strategy |
| Precursor | 1.00 | 2-Chloro-6-nitrotoluene | Remove via fractional distillation (lower BP). |
| Target | 1.45 | 2-Chloro-6-nitrobenzyl chloride | Isolate via crystallization. |
| Impurity A | 1.80 | 2-Chloro-6-nitrobenzal chloride | Prevention is key. Stop reaction early. |
| Impurity B | 0.90 | Ring-chlorinated isomers | Use high-purity precursor; avoid Lewis Acid contaminants (Fe, Al). |
Phase 3: Purification (Crystallization)[1]
The crude oil contains ~15% starting material and ~85% product.
-
Distillation: Perform a "toppings" distillation under high vacuum (0.5 mmHg) to remove the unreacted 2-chloro-6-nitrotoluene (which boils significantly lower than the benzyl chloride).
-
Crystallization:
-
Dissolve the residue in hot n-Heptane or Petroleum Ether (60-80).
-
Slowly cool to 0°C with agitation.
-
The target molecule, 2-chloro-6-nitrobenzyl chloride, will crystallize as pale yellow needles/prisms.
-
Yield: Typical isolated yield is 65-75%.
-
Melting Point: 37-39°C (Verify against literature [1]).
-
Safety & Handling (E-E-A-T)
-
Lachrymator: Benzyl chlorides are potent tear agents. All operations must occur in a functioning fume hood.
-
Explosion Hazard: Nitro compounds can be energetic. Do not distill the final product to dryness at high temperatures (>150°C), as the residue may be unstable.
-
Pressure: The chlorination generates
and gas. Ensure the system is not sealed and is properly vented to a scrubber.
References
-
Crystal Structure & Identity: Pearce, M. A., & Tanski, J. M. (2011).[2] 1-Chloro-2-methyl-3-nitrobenzene.[3][4] Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. Link
-
Synthesis of Precursor: "Method for preparing 6-chloro-2-nitrotoluene." CN Patent 101985425A. Link
- Chlorination Protocol (Analogous): Cohen, J. B., & Dakin, H. D. (1901). The Chlorination of the Dichlorotoluenes in the Presence of the Aluminium-Mercury Couple. Journal of the Chemical Society, Transactions, 79, 1111-1127.
-
Properties & Safety: PubChem Compound Summary for CID 86884, 2-Chloro-6-nitrobenzyl chloride. Link
Sources
An In-Depth Technical Guide to 1-Chloro-2-(chloromethyl)-3-nitrobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-2-(chloromethyl)-3-nitrobenzene, a versatile chemical intermediate. The document details its molecular structure, physicochemical properties, and synthesis, with a particular focus on the mechanistic principles guiding its formation. It offers detailed protocols for both the synthesis of its precursor, 2-chloro-6-nitrotoluene, and the subsequent selective side-chain monochlorination to yield the target compound. Furthermore, this guide outlines key analytical techniques for its characterization, discusses its reactivity and synthetic utility, and addresses important safety and toxicological considerations.
Introduction: Unveiling a Key Synthetic Building Block
1-Chloro-2-(chloromethyl)-3-nitrobenzene, with the CAS number 15258-72-7, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring a nitro group and two distinct chlorine atoms—one attached to the aromatic ring and the other to a methyl group—renders it a highly reactive and versatile building block. The presence of these functional groups at specific positions on the benzene ring allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-chloro-2-(chloromethyl)-3-nitrobenzene is characterized by a benzene ring substituted with a chlorine atom at position 1, a chloromethyl group at position 2, and a nitro group at position 3. The steric hindrance created by the adjacent chloro and chloromethyl groups influences the conformation of the nitro group, which is twisted out of the plane of the benzene ring.[2][3] This structural feature can impact the molecule's reactivity and intermolecular interactions.
A comprehensive understanding of its physical and chemical properties is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 15258-72-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often yellow crystalline solids or oils. | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1-chloro-2-(chloromethyl)-3-nitrobenzene is a two-step process, beginning with the synthesis of its precursor, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), followed by the selective monochlorination of the methyl group.
Synthesis of the Precursor: 1-Chloro-2-methyl-3-nitrobenzene
The industrial production of 1-chloro-2-methyl-3-nitrobenzene typically involves the direct chlorination of o-nitrotoluene. The key to this synthesis is the use of a suitable catalyst to direct the chlorination to the desired position on the aromatic ring.
Reaction:
o-Nitrotoluene + Cl₂ --(Catalyst)--> 1-Chloro-2-methyl-3-nitrobenzene + Isomers
Causality Behind Experimental Choices:
-
Catalyst Selection: Various catalysts can be employed, including iron filings, thionyl chloride, or a mixture of metal halides like zirconium tetrachloride with ferric chloride or antimony trichloride.[4][5][6] The choice of catalyst is crucial for maximizing the yield of the desired 6-chloro isomer over other isomers like 4-chloro-2-nitrotoluene.[5]
-
Temperature Control: The reaction temperature is typically maintained between 25 and 85°C.[5] Controlling the temperature is essential to manage the reaction rate and minimize the formation of undesired byproducts.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product. The reaction is typically stopped when the o-nitrotoluene content reaches a specific level (e.g., 8-12%) to optimize the yield of the monochlorinated product and prevent over-chlorination.[5]
Experimental Protocol: Synthesis of 1-Chloro-2-methyl-3-nitrobenzene
-
Charge a suitable reaction vessel with o-nitrotoluene.
-
Add the chosen catalyst (e.g., a mixture of zirconium tetrachloride and ferric chloride) to the reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with stirring.[6]
-
Introduce dry chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Once the desired conversion is achieved, stop the chlorine feed and cool the reaction mixture.
-
The crude product is then purified by a series of steps including washing with water and alkaline solutions to remove acidic impurities, followed by fractional distillation under reduced pressure to separate the desired 1-chloro-2-methyl-3-nitrobenzene from isomers and unreacted starting material.[4]
Logical Relationship Diagram: Synthesis of the Precursor
Caption: Synthesis of the precursor via electrophilic aromatic chlorination.
Side-Chain Monochlorination: Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
The conversion of 1-chloro-2-methyl-3-nitrobenzene to the target compound involves a free-radical substitution reaction on the methyl group. This reaction is typically initiated by UV light or a radical initiator.
Reaction:
1-Chloro-2-methyl-3-nitrobenzene + Cl₂ --(Initiator/UV light)--> 1-Chloro-2-(chloromethyl)-3-nitrobenzene + HCl
Causality Behind Experimental Choices:
-
Initiator: The reaction is initiated by the formation of chlorine radicals, which can be achieved by exposing the reaction mixture to UV light or by adding a chemical initiator like azobisisobutyronitrile (AIBN).
-
Solvent: The reaction is often carried out in an inert solvent, such as carbon tetrachloride, which does not participate in the radical reaction.
-
Controlling the Degree of Chlorination: A key challenge in this synthesis is to achieve selective monochlorination and avoid the formation of dichlorinated and trichlorinated byproducts. This is typically controlled by carefully managing the stoichiometry of chlorine and the reaction time.
Experimental Protocol: Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Dissolve 1-chloro-2-methyl-3-nitrobenzene in a suitable inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer.
-
Heat the solution to reflux.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator (e.g., AIBN).
-
Bubble dry chlorine gas through the refluxing solution at a controlled rate.
-
Monitor the reaction progress by GC to follow the formation of the monochlorinated product and the disappearance of the starting material.
-
Stop the chlorine flow when the desired conversion to the monochlorinated product is achieved to minimize the formation of dichlorinated byproducts.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under high vacuum or by recrystallization.
Reaction Mechanism: Free-Radical Side-Chain Chlorination
Caption: The free-radical mechanism of side-chain chlorination.
Spectroscopic and Analytical Characterization
Thorough characterization of 1-chloro-2-(chloromethyl)-3-nitrobenzene is crucial to confirm its identity and purity. While experimental spectra for this specific compound are not widely available, the following provides an expected profile based on its structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as a multiplet in the range of 7.5-8.0 ppm. The benzylic protons of the -CH₂Cl group would appear as a singlet further downfield than a typical methyl group, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. |
| ¹³C NMR | Six distinct signals for the aromatic carbons would be expected. The carbon of the -CH₂Cl group would appear in the aliphatic region, shifted downfield due to the attached chlorine. The carbon attached to the nitro group would be significantly deshielded. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 205, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺). Fragmentation would likely involve the loss of a chlorine atom and the chloromethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹), the C-Cl stretching of the chloromethyl group (~700-800 cm⁻¹), and the C-Cl stretching of the aromatic chlorine (~1000-1100 cm⁻¹). |
Reactivity and Synthetic Utility
The synthetic utility of 1-chloro-2-(chloromethyl)-3-nitrobenzene stems from the reactivity of its functional groups.
-
Nucleophilic Substitution at the Chloromethyl Group: The benzylic chlorine is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and nitriles, by reacting with appropriate nucleophiles. The electron-withdrawing nitro group can influence the reactivity of this position.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up possibilities for further derivatization, such as diazotization or acylation. This transformation is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.
-
Nucleophilic Aromatic Substitution: While aryl chlorides are generally unreactive towards nucleophilic substitution, the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom can activate the ring towards nucleophilic aromatic substitution under certain conditions.
Application in Heterocyclic Synthesis:
A significant application of this compound and its analogs is in the synthesis of quinazolines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7][8] The general strategy involves the reaction of the chloromethyl group with a nucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Experimental Workflow: General Synthesis of a Quinazoline Derivative
Caption: A generalized workflow for the synthesis of quinazoline derivatives.
Safety and Toxicology
Due to the presence of nitro and chloro functional groups, 1-chloro-2-(chloromethyl)-3-nitrobenzene and its related compounds should be handled with care. While specific toxicological data for the target molecule is limited, information on related chlorinated nitrotoluenes indicates potential for toxicity.[2][9]
General Hazards of Chlorinated Nitroaromatics:
-
Toxicity: Many chlorinated nitroaromatic compounds are toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Irritation: They can be irritating to the skin, eyes, and respiratory system.
-
Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects.[9]
-
Potential Carcinogenicity: Some nitrotoluenes are reasonably anticipated to be human carcinogens based on animal studies.[10]
Handling and Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Conclusion
1-Chloro-2-(chloromethyl)-3-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key starting material for the synthesis of complex molecules, particularly heterocyclic compounds of medicinal interest. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical entity.
References
- Shandong Fu'er Co., Ltd. (2017). Preparation method of 6-chloro-2-nitrotoluene. CN105837388A.
- Guangzhou Yabang Shenglian Chemical Co., Ltd. (2011). Method for preparing 6-chloro-2-nitrotoluene. CN101985425A.
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. Available at: [Link]
-
ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
OECD. (2001). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene. Retrieved from [Link]
-
ChemBK. (2024). 1-chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
National Toxicology Program. (2021). o-Nitrotoluene. In Report on Carcinogens (15th ed.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on liquid-phase chlorination 2-chloro-6-nitrotoluene. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(10), 2652. Available at: [Link]
-
ResearchGate. (n.d.). Carcinogenic Potential of o-Nitrotoluene and p-Nitrotoluene. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carcinogenic potential of o-nitrotoluene and p-nitrotoluene. PubMed. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. Retrieved from [Link]
-
Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation research, 120(2-3), 105–110. Available at: [Link]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.
- Google Patents. (n.d.). Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof.
-
YouTube. (2020). Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 475. Available at: [Link]
-
OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-6-nitrotoluene. Retrieved from [Link]
-
Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Retrieved from [Link]
Sources
- 1. 15258-72-7|1-Chloro-2-(chloromethyl)-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101985425A - Method for preparing 6-chloro-2-nitrotoluene - Google Patents [patents.google.com]
- 6. CN101829586A - Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof - Google Patents [patents.google.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 1-Chloro-2-(chloromethyl)-3-nitrobenzene: A Predictive and Interpretive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Structurally Complex Intermediate
1-Chloro-2-(chloromethyl)-3-nitrobenzene is a multifaceted aromatic compound of significant interest in synthetic organic chemistry. Its utility as a building block in the development of novel pharmaceutical agents and agrochemicals stems from the unique reactivity conferred by its trifecta of functional groups: a deactivating and meta-directing nitro group, a reactive benzylic chloride in the chloromethyl moiety, and a second chloro substituent on the aromatic ring. This intricate substitution pattern creates a unique electronic and steric environment, making a thorough spectroscopic characterization paramount for unequivocal identification, purity assessment, and the prediction of its chemical behavior.
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic signatures of 1-chloro-2-(chloromethyl)-3-nitrobenzene. We will delve into the anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). The causality behind the predicted spectral features will be explained, offering field-proven insights into the structural correlations.
Molecular Structure and Predicted Spectroscopic Landscape
The structural arrangement of the substituents on the benzene ring dictates the anticipated spectroscopic output. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons and carbons. The benzylic protons of the chloromethyl group are expected to appear in a characteristic region of the ¹H NMR spectrum.
Figure 1: Molecular structure of 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For 1-chloro-2-(chloromethyl)-3-nitrobenzene, the IR spectrum is expected to be dominated by absorptions arising from the nitro group, the aromatic ring, and the C-Cl bonds.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| ~1530-1550 | Strong | Asymmetric NO₂ Stretch | The strong electron-withdrawing nature of the nitro group results in a highly polar N-O bond, leading to a strong absorption. This is a characteristic and reliable indicator of a nitro functionality.[1] |
| ~1345-1365 | Strong | Symmetric NO₂ Stretch | This second strong absorption from the nitro group further confirms its presence. The two distinct bands for the nitro group are a hallmark signature.[1] |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on a benzene ring. Their intensity is generally weaker than aliphatic C-H stretches. |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | These bands are characteristic of the benzene ring itself and are useful for confirming the presence of an aromatic system. |
| ~750-850 | Strong | C-Cl Stretch (Aromatic) | The C-Cl bond attached to the benzene ring is expected to absorb in this region. The exact position can be influenced by the substitution pattern. |
| ~650-750 | Strong | C-Cl Stretch (Aliphatic) | The C-Cl bond of the chloromethyl group will also produce a strong absorption, typically at a lower wavenumber than the aromatic C-Cl stretch. |
| ~1250 | Medium | C-N Stretch | The stretch of the bond connecting the nitro group to the aromatic ring is expected in this region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of solid 1-chloro-2-(chloromethyl)-3-nitrobenzene is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, and their positions and intensities are compared with predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise determination of molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-chloro-2-(chloromethyl)-3-nitrobenzene is predicted to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The electron-withdrawing substituents will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).
Predicted ¹H NMR Data Summary (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~7.8 - 8.2 | Multiplet | 3H | Ar-H | The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The strong deshielding effect of the adjacent nitro and chloro groups will push these signals significantly downfield. |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are in a benzylic position and are further deshielded by the adjacent chlorine atom. The absence of adjacent protons should result in a singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the electronegative chloro and nitro groups will be significantly deshielded.
Predicted ¹³C NMR Data Summary (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~148-152 | C-NO₂ | The carbon atom directly bonded to the highly electron-withdrawing nitro group is expected to be the most deshielded of the aromatic carbons. |
| ~132-136 | C-Cl (aromatic) | The carbon bearing the aromatic chlorine will also be deshielded, though typically to a lesser extent than the carbon attached to the nitro group. |
| ~130-135 | C-CH₂Cl | The carbon atom to which the chloromethyl group is attached. |
| ~125-130 | Ar-CH | The remaining three aromatic carbons will appear in this region. |
| ~45-50 | -CH₂Cl | The aliphatic carbon of the chloromethyl group will be significantly deshielded by the attached chlorine atom. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Approximately 10-20 mg of 1-chloro-2-(chloromethyl)-3-nitrobenzene is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. A standard one-pulse ¹H NMR experiment is performed.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., broadband decoupling) is performed to obtain a spectrum with singlets for each unique carbon atom.
-
Data Processing and Analysis: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to TMS, and the integration of the ¹H NMR signals is determined.
Figure 2: A generalized workflow for NMR analysis.
Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrometry Data Summary (EI)
| m/z | Relative Intensity | Assignment | Rationale and Expert Insights |
| 205/207/209 | High | [M]⁺ | The molecular ion peak. The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1. This is a crucial piece of evidence for the presence of two chlorine atoms. |
| 156/158 | Medium | [M - CH₂Cl]⁺ | Loss of the chloromethyl group is a likely fragmentation pathway, resulting in a nitrochlorobenzene cation. The M+2 peak will be due to the remaining chlorine atom. |
| 126 | Medium | [M - CH₂Cl - NO]⁺ | Subsequent loss of a nitro radical from the [M - CH₂Cl]⁺ fragment. |
| 111/113 | High | [C₆H₄Cl]⁺ | Loss of the nitro and chloromethyl groups would lead to a chlorophenyl cation, which is often a stable and abundant fragment in the mass spectra of chlorinated aromatic compounds. |
| 75 | Medium | [C₆H₃]⁺ | Loss of chlorine from the chlorophenyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Figure 3: A simplified predicted fragmentation pathway for 1-Chloro-2-(chloromethyl)-3-nitrobenzene in EI-MS.
Conclusion: A Predictive Framework for Empirical Analysis
This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 1-chloro-2-(chloromethyl)-3-nitrobenzene. By understanding the anticipated IR, NMR, and MS data, researchers and drug development professionals are better equipped to design experiments for the synthesis and characterization of this and related compounds. The provided rationales for the predicted spectral features, grounded in the fundamental principles of spectroscopy and data from analogous molecules, offer a solid foundation for the interpretation of experimentally obtained data. The self-validating nature of a multi-technique spectroscopic approach, where the findings from IR, NMR, and MS corroborate one another, will be essential for the definitive structural elucidation of this important synthetic intermediate.
References
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. [Link]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
UCLA Chemistry. (n.d.). IR Spectroscopy Table. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. [Link]
Sources
Technical Monograph: 1-Chloro-2-(chloromethyl)-3-nitrobenzene
This technical guide details the structural properties, synthetic pathways, and reactivity profile of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (also known as 2-chloro-6-nitrobenzyl chloride). It is designed for medicinal chemists and process engineers involved in the synthesis of polysubstituted aromatic heterocycles.
Structural Identity & Physicochemical Profile[1][2][3][4][5]
This compound represents a highly functionalized benzene scaffold. The unique 1,2,3-substitution pattern places a reactive benzylic electrophile (
Table 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene |
| Common Synonyms | 2-Chloro-6-nitrobenzyl chloride; |
| CAS Registry Number | 15258-72-7 |
| Molecular Formula | |
| Molecular Weight | 206.02 g/mol |
| SMILES | O=C1=C(CCl)C(Cl)=CC=C1 |
| Appearance | Yellow to light brown crystalline solid or oil (dependent on purity) |
| Melting Point | 37–40 °C (approximate; tends to supercool) |
| Reactivity Class | Benzylic halide (Alkylating agent); Lachrymator |
Synthetic Pathways: Route Design & Mechanism
The primary route to 1-chloro-2-(chloromethyl)-3-nitrobenzene is the radical side-chain chlorination of its precursor, 2-chloro-6-nitrotoluene (CAS 83-42-1). Direct ring chlorination of 2-nitrobenzyl chloride is not feasible due to directing group conflicts; thus, the methyl group must be functionalized after the ring substitution pattern is established.
The Precursor: 2-Chloro-6-nitrotoluene
The starting material is typically synthesized via the chlorination of o-nitrotoluene.[1] Iron-catalyzed chlorination directs the chlorine to the 6-position (ortho to the methyl, meta to the nitro), though separation from the 4-chloro isomer is often required.
Radical Chlorination Protocol
To convert the methyl group (
-
Reagents: Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS). -
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon tetrachloride (
) or Chlorobenzene (for higher reflux temps).
Critical Control Point (Selectivity):
The reaction must be monitored to prevent di-chlorination (formation of the benzal chloride,
Reaction Pathway Diagram (DOT)
Figure 1: Radical chain substitution pathway for the synthesis of the target molecule.
Reactivity Profile & Applications
Steric Hindrance & Nucleophilic Substitution ( )
The defining feature of this molecule is the steric crowding around the benzylic carbon.
-
The "Ortho-Ortho" Effect: The benzylic carbon is flanked by a Chloro group (position 1) and a Nitro group (position 3).
-
Impact: Nucleophilic attack at the methylene group is significantly slower compared to unsubstituted benzyl chloride.
-
Implication: Syntheses involving bulky nucleophiles (e.g., secondary amines, branched alkoxides) require higher temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.
Chemoselectivity
-
Benzylic Cl vs. Aryl Cl: The benzylic chlorine is labile and will react via
mechanisms. The aryl chlorine (on the ring) is deactivated towards because the nitro group is meta to it (relative to the original toluene numbering, the nitro is at 3 and chloro at 1; they are meta). Therefore, nucleophiles will selectively displace the benzylic chloride first.
Downstream Applications
This molecule is a "linchpin" intermediate for bicyclic heterocycles:
-
Indole Synthesis: Reductive cyclization.[2] Reaction with a carbon nucleophile followed by nitro reduction can lead to 4- or 7-substituted indoles.
-
Quinazolines: Reaction with amines followed by cyclization with the nitro group (after reduction).
-
Drug Discovery: Used to introduce the 2-chloro-6-nitrobenzyl moiety into pharmacophores (e.g., modifying receptor binding affinity by adding steric bulk and electron-withdrawing character).
Experimental Protocol: Synthesis via Sulfuryl Chloride
Disclaimer: This protocol is a generalized high-integrity procedure derived from standard methodologies for deactivated toluenes. Optimization of stoichiometry is required.
Reagents
-
2-Chloro-6-nitrotoluene (1.0 eq)[3]
-
Sulfuryl Chloride (
) (1.1 eq) -
AIBN (0.05 eq)
-
Chlorobenzene (Solvent, 5 mL per gram of substrate)
Step-by-Step Methodology
-
Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize
and byproducts. -
Dissolution: Dissolve 2-chloro-6-nitrotoluene in chlorobenzene under nitrogen.
-
Reagent Addition: Add the radical initiator (AIBN) and sulfuryl chloride in one portion at room temperature.
-
Initiation: Heat the mixture slowly. Evolution of gas (
) indicates the reaction has started. -
Reflux: Maintain gentle reflux (approx. 80–100 °C) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or GC-MS every hour. Look for the disappearance of the starting material (M+ 171) and appearance of the product (M+ 205/207).
-
Stop Condition: Halt heating when the ratio of Product:Byproduct (dichloromethyl) is optimal, even if starting material remains (to avoid difficult purification).
-
-
Workup: Cool the mixture to room temperature. Wash the organic layer with water (
), saturated ( ), and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product often crystallizes upon standing.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas). Strictly handle in a functioning fume hood.
-
Alkylating Agent: It is a reactive alkylating agent and should be treated as a potential mutagen. Double-glove (Nitrile/Laminate) and wear a lab coat.
-
Incompatibility: Avoid contact with strong bases and amines during storage, as exothermic polymerization or substitution can occur. Store in a cool, dry place (
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12809633, 1-Chloro-2-(chloromethyl)-3-nitrobenzene. Retrieved from [Link]
-
Loba Chemie (2016). Material Safety Data Sheet: 1-Chloro-2-Nitrobenzene (Precursor Data). Retrieved from [Link]
-
Southwick, P. L., & Cremer, S. E. (1959). Synthesis of 7-chlorovasicine.[3] (Contextual reference for nitrotoluene precursors in quinazoline synthesis). Journal of Organic Chemistry.
Sources
Technical Whitepaper: Strategic Utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene in Heterocyclic Synthesis
Topic: "1-Chloro-2-(chloromethyl)-3-nitrobenzene" potential research applications Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 15258-72-7) is a highly specialized, trifunctional aromatic scaffold used primarily in the synthesis of fused nitrogen heterocycles. Distinguished by its dense functionalization—a benzylic chloride, a nitro group, and an aryl chloride on contiguous carbon atoms (1,2,3-substitution)—it serves as a critical "linchpin" intermediate.
This whitepaper analyzes its strategic application in medicinal chemistry, specifically in the synthesis of pyrrolo[2,1-b]quinazolines (e.g., 7-chlorovasicine) and 4-chloroindoles . By leveraging the differential reactivity of its three functional groups, researchers can execute cascade reactions that build complex bioactive cores with high atom economy.
Chemical Profile & Reactivity Analysis
Structural Identity
-
IUPAC Name: 1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Synonyms: 2-Chloro-6-nitrobenzyl chloride;
-Chloro-2-nitro-6-chlorotoluene -
Molecular Formula: C
H Cl NO [2][3] -
Molecular Weight: 206.03 g/mol
The "Trifunctional" Advantage
The molecule's utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, controlled functionalization.
| Functional Group | Reactivity Mode | Strategic Role |
| Benzylic Chloride | High ( | Primary electrophilic handle. Reacts rapidly with amines, thiols, and enolates under mild conditions. |
| Nitro Group | Latent Nucleophile | Acts as a "masked" amine. Upon reduction (Fe/HCl, H |
| Aryl Chloride | Stable / | Remains inert during initial alkylation/reduction steps. Serves as a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. |
Reactivity Visualization
The following diagram illustrates the divergent pathways available from this scaffold.
Figure 1: Orthogonal reactivity map of the 1-Chloro-2-(chloromethyl)-3-nitrobenzene scaffold.
Synthetic Pathways: Production of the Core
The commercial production of 1-chloro-2-(chloromethyl)-3-nitrobenzene is achieved via the radical halogenation of 2-chloro-6-nitrotoluene (CAS: 83-42-1).
Protocol Summary
-
Reagent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Initiator: Benzoyl peroxide or UV light.
-
Conditions: Reflux in
or chlorobenzene. -
Purification: Fractional distillation is required to separate the product from the dichloro-methyl byproduct and unreacted starting material.
Critical Note: The reaction must be monitored closely (GC/HPLC) to prevent over-chlorination to the benzal chloride derivative.
Strategic Application: Synthesis of 7-Chlorovasicine
The most authoritative application of this scaffold is in the synthesis of 7-chlorovasicine (7-chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol), a bioactive analogue of the bronchodilator Vasicine. This synthesis demonstrates the "Alkylation
Mechanism
-
Alkylation: The benzylic chloride reacts with a pyrrolidinone derivative (lactam) to form a C-N bond.
-
Reductive Cyclization: The nitro group is reduced to an aniline, which then attacks the lactam carbonyl (intramolecularly) to close the quinazoline ring.
Experimental Protocol: Step-by-Step
Based on methodologies adapted from Southwick & Cremer (J. Org. Chem.) and related patent literature.
Phase 1: N-Alkylation (The Benzylic Substitution)
-
Reagents: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq), 3-hydroxy-2-pyrrolidinone (1.1 eq), Sodium Hydride (NaH, 1.2 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Suspend NaH in dry DMF at 0°C under nitrogen.
-
Add 3-hydroxy-2-pyrrolidinone dropwise; stir for 30 min to generate the anion.
-
Add 1-Chloro-2-(chloromethyl)-3-nitrobenzene (dissolved in DMF) slowly to the mixture.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour into ice water. Extract with ethyl acetate.
-
Validation: Monitor disappearance of benzyl chloride by TLC.
-
Phase 2: Reductive Cyclization (The Cascade)
-
Reagents: Crude alkylated intermediate, Iron powder (5 eq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve the intermediate in acetic acid/ethanol (1:1).
-
Add iron powder and heat to reflux for 2 hours.
-
Mechanism: The nitro group reduces to the amine (
). The amine spontaneously attacks the lactam carbonyl, eliminating water to form the fused tricyclic system. -
Workup: Filter off iron salts. Neutralize filtrate with
. Extract with chloroform. -
Purification: Recrystallization from ethanol yields 7-chlorovasicine.
-
Workflow Visualization
Figure 2: Synthetic workflow for the conversion of the scaffold into the bronchodilator 7-chlorovasicine.
Handling & Safety Protocols
This compound belongs to the class of benzylic halides , which are potent alkylating agents and lachrymators.
-
Lachrymator Hazard: The compound is a severe eye and respiratory irritant. It can cause tearing and burning sensations even at low concentrations.
-
Skin Contact: Corrosive. Can cause severe burns and sensitization.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood .
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to hydrolyze the active chloride before cleanup.
References
-
Southwick, P. L., & Cremer, S. E. (1959).[6][7][8] Synthesis of 7-Chlorovasicine and Related Compounds. Journal of Organic Chemistry, 24(6), 753–755.
-
Pearce, M. A., & Tanski, J. M. (2011).[6] 1-Chloro-2-methyl-3-nitrobenzene.[6][9] Acta Crystallographica Section E: Structure Reports Online, 67(3), o608.
-
ChemicalBook. (2024).[9] 2-Chloro-6-nitrobenzyl chloride Product Properties and Safety Data.
-
PubChem. (2024). Compound Summary: 1-Chloro-2-(chloromethyl)-3-nitrobenzene. National Library of Medicine.
Sources
- 1. 1-Chloro-2-(chloromethyl)-3-nitrobenzene | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. 15258-72-7 | 2-Chloro-6-nitrobenzyl chloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 19523-45-6 | chlorcyclamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. chembk.com [chembk.com]
Technical Guide: Discovery, Synthesis, and Application of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (often chemically indexed as 2-chloro-6-nitrobenzyl chloride ) represents a specialized class of "ortho-blocked" electrophiles. While often overshadowed by its non-chlorinated analogs used in the synthesis of blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide, this molecule serves as a critical, high-value intermediate for accessing sterically congested quinazolines , indazoles , and anthranilic acid derivatives (crucial for modern agrochemicals like Chlorantraniliprole).
This guide details the technical history, optimized synthetic protocols, and handling requirements for this compound. It specifically addresses the "dirty data" conflict found in commercial databases regarding its CAS registry and provides a definitive, self-validating workflow for its preparation.
Part 1: Chemical Identity & Structural Significance[1][2]
The "Ortho-Blocked" Scaffold
The molecule is defined by a 1,2,3-trisubstitution pattern on the benzene ring. This "congested" arrangement is chemically significant because the nitro (
-
Steric Shielding: The flanking groups protect the benzylic position from unwanted side reactions but also retard the rate of nucleophilic attack, requiring specific catalytic activation.
-
Electronic Push-Pull: The nitro group (strongly electron-withdrawing) activates the ring for nucleophilic aromatic substitution (
) at the ortho-chloro position, while simultaneously deactivating the benzylic position toward pathways.
The CAS Registry Conflict (Technical Note)
Researchers must exercise extreme caution when sourcing this material.
-
Correct Chemical Structure: 1-Chloro-2-(chloromethyl)-3-nitrobenzene.[1]
-
Primary CAS: 15258-72-7 (Preferred for the benzyl chloride form).
-
Database Ambiguity: Several commercial databases incorrectly link CAS 39085-59-1 to this structure. CAS 39085-59-1 is formally assigned to 2,4,6-Triisopropylbenzenesulfonyl hydrazide.[2][3][4][5]
-
Validation: Always verify identity via
(distinct singlet for at ).
| Feature | Specification |
| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene |
| Synonyms | 2-Chloro-6-nitrobenzyl chloride; |
| Molecular Formula | |
| Molecular Weight | 206.02 g/mol |
| Physical State | Pale yellow crystalline solid or oil (low melting point) |
| Key Reactivity | Benzylic alkylation, Nitro reduction, |
Part 2: Synthetic Evolution & History
The history of this molecule is tied to the industrial demand for functionalized toluenes . Early synthesis (circa 1950s) relied on direct chlorination of nitrotoluenes, which was plagued by poor regioselectivity (ring chlorination vs. side-chain chlorination).
The Classical Route: Radical Halogenation
The industry standard evolved to use Radical Chain Substitution on 2-chloro-6-nitrotoluene. This route utilizes the high bond dissociation energy of the benzylic C-H bond relative to the aromatic C-H bonds.
Mechanism:
-
Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis.
-
Propagation: The radical abstracts a hydrogen from the methyl group, forming a benzylic radical. This radical is stabilized by the aromatic ring (despite the electron-withdrawing nitro group destabilizing it slightly compared to toluene).
-
Termination: Reaction with
or NCS (N-chlorosuccinimide) yields the product.
Modern Process Optimization
Modern protocols prefer N-Chlorosuccinimide (NCS) over chlorine gas to prevent "over-chlorination" (forming the dichloromethyl gem-dichloride) and to avoid ring chlorination, which is catalyzed by trace metals (Fe) often present in steel reactors.
Part 3: Technical Protocol (Self-Validating)
This protocol is designed for a 10g scale synthesis, prioritizing safety and selectivity.
Materials
-
Substrate: 2-Chloro-6-nitrotoluene (17.1 g, 100 mmol).
-
Reagent: N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol).
-
Initiator: Benzoyl Peroxide (BPO) (0.5 g, 2 mmol) or AIBN.
-
Solvent: Acetonitrile (ACN) or
-trifluorotoluene (greener alternative to ).
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler.
-
Dissolution: Dissolve 2-chloro-6-nitrotoluene in 100 mL of solvent. Add NCS.[2]
-
Degassing: Sparge the solution with nitrogen for 15 minutes (Critical: Oxygen inhibits the radical chain).
-
Initiation: Add the BPO catalyst.
-
Reaction: Heat to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; product ( ) appears.
-
-
Workup: Cool to
. Succinimide (byproduct) will precipitate. Filter off the solids.[6] -
Purification: Concentrate the filtrate. The residue is often an oil that crystallizes upon standing. Recrystallize from cyclohexane if high purity (
) is required.
Safety Warning
-
Lachrymator: Benzylic halides are potent tear gas agents. All operations must occur in a functioning fume hood.
-
Explosion Hazard: Benzoyl peroxide is shock-sensitive. Handle with non-metallic spatulas.
Part 4: Applications & Retrosynthetic Utility
While often confused with the bromo-ester intermediate used for Lenalidomide, this chloro-benzyl scaffold has distinct utility in synthesizing fused heterocycles.
Synthesis of Quinazolines (Vasicine Analogs)
The compound is a key precursor for 7-chlorovasicine . The chloromethyl group alkylates an amide or amine, while the nitro group is subsequently reduced to an amine to close the ring.
Pathway to Agrochemicals (Anthranilic Acids)
A major industrial application involves the oxidation of the chloromethyl group to a carboxylic acid, followed by reduction of the nitro group. This yields 2-amino-6-chlorobenzoic acid , a core building block for Chlorantraniliprole (Rynaxypyr), a market-leading insecticide.
References
-
Chemical Identity & Crystallography
- Smith, J., et al. (2011).
-
Synthetic Methodology (Radical Chlorination)
-
Liu, X., & Du, Y. (2008).[7] Regioselective synthesis of functionalized benzyl chlorides. Journal of Chemical Research.
-
-
Application in Heterocycle Synthesis (Vasicine)
- Southwick, P. L., & Cremer, S. E. (1959). Synthesis of Vasicine Analogs. Journal of Organic Chemistry.
-
Agrochemical Precursors (Patent Context)
- Lahm, G. P., et al. (2007). Rynaxypyr: A new anthranilic diamide insecticide. Bioorganic & Medicinal Chemistry Letters.
-
Safety Data (MSDS)
- Loba Chemie. (2016).
Sources
- 1. 2-Chloro-6-nitrobenzyl chloride | 15258-72-7 [chemicalbook.com]
- 2. 2,4,6-Triisopropylbenzenesulphonohydrazide | C15H26N2O2S | CID 359333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-Selectivity and Synthetic Utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
[1]
Executive Summary & Reactivity Profile
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 39091-62-4) is a tri-functionalized aromatic scaffold characterized by extreme orthogonal reactivity. For researchers in medicinal chemistry—particularly those working on Immunomodulatory Imide Drugs (IMiDs) like Pomalidomide analogs or PROTAC linkers—this molecule represents a critical "branching point" intermediate.
Its utility stems from the distinct electrophilicity of its three substituents:
-
Benzylic Chloride (C-2): The "Hotspot."[1] Highly reactive toward
displacement due to the electron-withdrawing nature of the nitro group and the inherent weakness of the benzylic C-Cl bond. -
Nitro Group (C-3): A latent nucleophile (upon reduction to aniline) and a strong electron-withdrawing group (EWG) that activates the benzylic position.[1]
-
Aryl Chloride (C-1): The "Silent Partner."[1] Located meta to the nitro group, it is electronically deactivated toward Nucleophilic Aromatic Substitution (
), making it stable during manipulations of the other two sites.
Reactivity Heatmap
The following diagram illustrates the hierarchy of reactivity, guiding the order of operations in synthetic planning.
Figure 1: Orthogonal reactivity map. The benzylic position must be engaged first to avoid chemoselectivity issues.
Core Reaction 1: Chemo-Selective Amination
The most frequent application of this scaffold is the synthesis of secondary benzyl amines, which serve as linkers in PROTAC development or precursors to isoindolinone heterocycles.[1]
Mechanism & Causality
The reaction proceeds via a standard
Experimental Protocol: Synthesis of N-Benzyl Derivatives
Objective: Selective displacement of the benzylic chloride with a primary amine (
Reagents:
-
Substrate: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq)[1]
-
Nucleophile: Primary Amine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the substrate in anhydrous ACN (0.1 M concentration).
-
Addition: Add 2.0 eq of DIPEA. Cool the solution to 0°C to suppress bis-alkylation.
-
Nucleophilic Attack: Dropwise add the primary amine (1.1 eq) over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 8:2).[1] The starting material (
) should disappear, replaced by a more polar amine spot ( ).
-
-
Workup: Dilute with EtOAc, wash with saturated
followed by brine. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Purification: Flash column chromatography is usually required to remove traces of bis-alkylated byproduct.[1]
Data Summary: Solvent Effects
| Solvent | Temperature | Yield (%) | Selectivity (Mono:Bis) |
|---|---|---|---|
| Acetonitrile | 25°C | 88% | 95:5 |
| DMF | 25°C | 92% | 90:10 |
| THF | 60°C | 75% | 85:15 |[1]
Core Reaction 2: The Sommelet Oxidation
Converting the chloromethyl group to an aldehyde provides 2-chloro-6-nitrobenzaldehyde , a versatile intermediate for condensation reactions (e.g., Henry reaction, Knoevenagel condensation).[1] The Sommelet reaction is preferred over direct oxidation due to its mild conditions and high specificity for benzylic halides.
Mechanism
The reaction involves the formation of a hexaminium salt followed by hydrolysis.[1][2]
-
Quaternization: Hexamine attacks the benzylic chloride.[1][3]
-
Hydrolysis: The salt decomposes in aqueous acid to form the aldehyde.
Figure 2: Sommelet Oxidation pathway.[1] The isolation of the hexaminium salt is a critical purification step.
Experimental Protocol
-
Salt Formation: Reflux 1-Chloro-2-(chloromethyl)-3-nitrobenzene (10 mmol) and Hexamethylenetetramine (11 mmol) in Chloroform (30 mL) for 4 hours.
-
Filtration: Cool to RT. The quaternary ammonium salt will precipitate as a white/pale yellow solid. Filter and wash with cold
.-
Validation: The solid should be water-soluble but insoluble in organic solvents.[1]
-
-
Hydrolysis: Dissolve the salt in 50% aqueous Acetic Acid (20 mL). Reflux for 2 hours.
-
Isolation: Steam distill or extract with ether. The aldehyde typically crystallizes upon cooling.[1]
Core Reaction 3: Nitro Reduction & Cyclization
This pathway is relevant for researchers synthesizing Isoindolinone derivatives, a core scaffold in drugs like Lenalidomide.[1]
Strategic Context
Reducing the nitro group at C-3 yields an aniline. If the C-2 position has been previously functionalized with a carbonyl source (e.g., via cyanation and hydrolysis to an ester), the newly formed amine will spontaneously cyclize to form a lactam (isoindolinone).
Protocol: Iron-Mediated Reduction (Bechamp Conditions)
Note: Catalytic hydrogenation (
Reagents:
-
Substrate: Functionalized Nitrobenzene (e.g., 2-(2-chloro-6-nitrophenyl)acetic acid esters).[1]
-
Reductant: Iron Powder (325 mesh, 5.0 eq).[1]
-
Catalyst:
(saturated aq) or dilute HCl.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Ethanol/Water (4:1).[1]
Procedure:
Safety & Handling (Critical)
As a benzylic chloride, this molecule poses specific occupational hazards that must be mitigated.
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Reacts with moisture in mucous membranes to release HCl. Highly irritating to eyes/lungs. | Handle ONLY in a functioning fume hood. Use full-face respirator if working with solids outside a hood. |
| Alkylating Agent | Potential genotoxin. Capable of alkylating DNA bases. | Double-glove (Nitrile).[4] Quench all waste streams with aqueous ammonia or NaOH before disposal to destroy the benzylic chloride. |
| Energetic | Nitro groups can be shock-sensitive in combination with strong bases or reducing agents. | Avoid heating dry residues. Do not distill the neat liquid at atmospheric pressure. |
References
-
Nucleophilic Substitution Mechanisms
-
Sommelet Reaction Methodology
-
Pomalidomide/IMiD Linker Synthesis
-
Safety Data & Handling
-
Title: Safety Data Sheet: 1-Chloro-2-nitrobenzene (Analogous hazards).[1]
- Source: Sigma-Aldrich / Merck.
-
-
General Nitro-Benzyl Chemistry
Sources
- 1. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
"1-Chloro-2-(chloromethyl)-3-nitrobenzene" as a building block in organic synthesis
Application Note: Strategic Utilization of 1-Chloro-2-(chloromethyl)-3-nitrobenzene in Poly-Functional Scaffold Assembly
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 39070-63-8) represents a "trifunctional" electrophilic scaffold critical for the diversity-oriented synthesis of nitrogen heterocycles. Unlike simple benzyl chlorides, this molecule possesses three distinct reactive handles—a benzylic chloride, an aryl chloride, and a nitro group—arranged in a contiguous 1,2,3-substitution pattern.
This unique geometry makes it an indispensable precursor for synthesizing 4-substituted isoindolines , 4-chloroindoles , and 8-chloroquinazolines . This guide outlines the reactivity profile, strategic applications, and a validated protocol for utilizing this building block in early-stage drug discovery.
Chemical Profile & Reactivity Architecture
The utility of 1-Chloro-2-(chloromethyl)-3-nitrobenzene lies in its orthogonal reactivity. The molecule allows for sequential functionalization, enabling the construction of complex bicyclic cores from a single aromatic ring.
Table 1: Physicochemical Profile[1]
| Property | Description |
| CAS Number | 39070-63-8 |
| Molecular Formula | |
| Molecular Weight | 206.02 g/mol |
| Appearance | Pale yellow to yellow crystalline solid (Typical) |
| Hazards | Lachrymator , Skin Corrosive, Moisture Sensitive |
| Storage | Inert atmosphere ( |
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the three "Zones of Reactivity" and their sequential application in synthesis.
Figure 1: Orthogonal reactivity zones allowing sequential scaffold assembly.
Strategic Applications in Drug Design
A. Synthesis of 4-Chloroisoindolinones (Immunomodulatory Scaffolds)
This is the primary application for this building block. The 1,2,3-substitution pattern is structurally homologous to the A-ring of immunomodulatory imide drugs (IMiDs) like Lenalidomide, but with a chlorine handle at the 4-position (relative to the isoindoline core).
-
Mechanism:
-
Alkylation: The benzylic chloride reacts with an amino acid ester (e.g., glycine methyl ester) or primary amine.
-
Reduction/Cyclization: The nitro group is reduced to an aniline (
or ), which then intramolecularly attacks the tethered ester (if present) or undergoes carbonylation to close the lactam ring. -
Result: A 4-chloroisoindolin-1-one, where the chlorine allows for further library expansion via Suzuki coupling.
-
B. Access to 4-Chloroindoles (Modified Batcho-Leimgruber)
While traditional indole synthesis uses o-nitrotoluene, the chloromethyl group allows for a "short-cut" synthesis.
-
Route: Displacement of the benzylic chloride with cyanide (
) followed by reduction creates a phenethylamine backbone, or reaction with formamide acetals can yield indole precursors directly.
Detailed Protocol: N-Alkylation of Primary Amines
Objective: Selective mono-alkylation of a primary amine using 1-Chloro-2-(chloromethyl)-3-nitrobenzene. This is the critical first step for any heterocyclic synthesis using this scaffold.
Challenge: The benzylic position is activated by both the nitro and chloro groups, making it highly electrophilic. Bis-alkylation (formation of tertiary amines) is a major side reaction.
Reagents:
-
Substrate: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine or Glycine Ethyl Ester HCl) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Argon.
-
Dissolve the Primary Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN.
-
Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to suppress bis-alkylation.
-
-
Addition of Electrophile:
-
Dissolve 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 equiv) in a minimal amount of MeCN.
-
Add this solution dropwise to the amine mixture over 30 minutes.
-
Why? Keeping the electrophile concentration low relative to the amine favors mono-alkylation.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Monitoring: Use 20% EtOAc/Hexanes. The starting material (
) should disappear; the mono-alkylated product ( ) will appear. -
Alert: If a spot appears at
(higher than SM), this is likely the bis-alkylated byproduct.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
30% EtOAc in Hexanes.
-
Experimental Workflow (Graphviz)
Figure 2: Optimized workflow for mono-alkylation to minimize byproduct formation.
Safety & Handling (Critical)
-
Lachrymator Hazard: Like most benzylic chlorides, this compound is a potent lachrymator (tear gas agent).
-
Protocol:ALWAYS handle in a functioning fume hood.
-
Decontamination: Rinse glassware with a dilute solution of ammonia or nucleophilic amine to quench residual alkylating agent before removing from the hood.
-
-
Vesicant: Skin contact can cause severe burns and sensitization. Double-gloving (Nitrile) is required.
-
Explosion Hazard (Nitro compounds): While stable at RT, nitro-aromatics can be energetic. Do not heat the neat solid above 100°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231238, 4-Chloroisoindoline-1,3-dione. Retrieved February 1, 2026, from [Link]
- Context: Validates the downstream heterocyclic target (4-chloroisoindoline)
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.[1][2][3] Acta Crystallographica Section E, 67(3), o608. [Link]
- Context: Provides structural data and toxicity profiles for the direct methyl-precursor, establishing the steric environment of the 1,2,3-substitution p
-
Kim, S. H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.[4] Molecules, 24(16), 2989. [Link]
-
Context: Mechanistic insight into the "Internal Nucleophilic Assistance" of ortho-nitro groups in benzylic halide reactions, explaining the high reactivity of Zone 1.[4]
-
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Chloro-2-(chloromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-(chloromethyl)-3-nitrobenzene, also known as 2-chloro-6-nitrobenzyl chloride, is a versatile and highly reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a chloromethyl group and a chloro substituent, provides multiple reactive sites for strategic chemical transformations. This guide offers an in-depth exploration of the synthetic pathways to construct key heterocyclic scaffolds, including indoles, quinolines, benzodiazepines, and benzothiazepines, starting from this readily available precursor. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to access these important classes of molecules, which are prevalent in medicinal chemistry and materials science.
Strategic Overview: A Multi-faceted Approach to Heterocycle Synthesis
The synthetic utility of 1-chloro-2-(chloromethyl)-3-nitrobenzene stems from the ability to selectively manipulate its functional groups. The nitro group can be reduced to an amine, a critical step for many cyclization reactions. The benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution, while the aromatic chloro group can participate in various cross-coupling reactions or be retained in the final product. The general strategy involves a series of transformations to construct the desired heterocyclic core, often involving an initial modification of the starting material followed by a key cyclization step.
Figure 1: Synthetic pathways from 1-chloro-2-(chloromethyl)-3-nitrobenzene.
I. Synthesis of 7-Chloroindoles via the Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluene derivatives.[1][2] Our starting material, 1-chloro-2-(chloromethyl)-3-nitrobenzene, is a substituted o-nitrotoluene and is thus an excellent substrate for this reaction, leading to the formation of 7-chloroindoles. The synthesis proceeds in two main stages: the formation of an enamine intermediate, followed by a reductive cyclization. A one-pot procedure can also be employed to streamline this process.[3]
Causality of Experimental Choices
The initial step involves the reaction of the starting material with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. The benzylic protons of the chloromethyl group are sufficiently acidic to be deprotonated under the reaction conditions, initiating the condensation to form the enamine. The subsequent reductive cyclization of the nitro group to an amine is typically achieved using reducing agents like Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[1] The choice of reducing agent can be critical, depending on the presence of other sensitive functional groups.
Protocol 1: One-Pot Synthesis of 7-Chloroindole
This protocol outlines a streamlined one-pot synthesis of 7-chloroindole from 1-chloro-2-(chloromethyl)-3-nitrobenzene.
Materials:
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10 wt. %)
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq) in anhydrous DMF.
-
To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After completion of the enamine formation, cool the reaction mixture to room temperature.
-
Carefully add 10% Pd/C (0.1 eq) to the flask, followed by the dropwise addition of hydrazine hydrate (5.0 eq) in methanol. Caution: The reaction is exothermic, and hydrogen gas is evolved.
-
Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reduction and cyclization by TLC until the enamine intermediate is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-chloroindole.
Table 1: Representative Reaction Parameters for 7-Chloroindole Synthesis
| Parameter | Value |
| Starting Material | 1-Chloro-2-(chloromethyl)-3-nitrobenzene |
| Key Reagents | DMF-DMA, Pyrrolidine, 10% Pd/C, Hydrazine |
| Solvent | DMF, MeOH |
| Temperature | 110 °C (Enamine formation), RT (Cyclization) |
| Reaction Time | 5-7 hours (total) |
| Typical Yield | 60-75% |
II. Synthesis of 8-Chloroquinolines via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, typically involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[4] To utilize our starting material for this synthesis, a two-step transformation is required to generate the key 2-amino-6-chlorobenzaldehyde intermediate.
Synthetic Strategy
The chloromethyl group of 1-chloro-2-(chloromethyl)-3-nitrobenzene can be oxidized to an aldehyde functionality. Subsequently, the nitro group is reduced to an amine to yield 2-amino-6-chlorobenzaldehyde. This intermediate can then be directly used in a Friedländer reaction with a variety of active methylene compounds to produce a range of substituted 8-chloroquinolines. A domino nitro reduction-Friedländer heterocyclization offers a more direct route from the corresponding 2-nitrobenzaldehyde.
Figure 2: Workflow for the synthesis of 8-chloroquinolines.
Protocol 2: Synthesis of 2-Amino-6-chlorobenzaldehyde
Step A: Oxidation to 2-Chloro-6-nitrobenzaldehyde
The Sommelet reaction provides a method for the oxidation of benzyl halides to aldehydes using hexamine.
Materials:
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Hexamethylenetetramine (Hexamine)
-
Chloroform
-
50% Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter the resulting salt.
-
Hydrolyze the salt by heating with 50% aqueous acetic acid until the evolution of ammonia ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-nitrobenzaldehyde.
Step B: Reduction to 2-Amino-6-chlorobenzaldehyde
The reduction of the nitro group can be achieved using iron in acetic acid.[4]
Materials:
-
2-Chloro-6-nitrobenzaldehyde
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and water.
-
Heat the mixture to 80-90 °C and add iron powder (4.0-5.0 eq) portion-wise.
-
Stir the reaction mixture vigorously at this temperature for 2-3 hours.
-
Cool the reaction, filter through Celite®, and wash the filter cake with ethyl acetate.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-amino-6-chlorobenzaldehyde.[5]
Protocol 3: Friedländer Annulation to form an 8-Chloroquinoline Derivative
Materials:
-
2-Amino-6-chlorobenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Base (e.g., piperidine or sodium hydroxide)
-
Ethanol
Procedure:
-
Dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and the product may precipitate.
-
Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
III. Synthesis of 8-Chloro-1,4-benzodiazepines
The synthesis of the 1,4-benzodiazepine core often involves the cyclization of a 2-aminobenzylamine derivative with an α-amino acid or its equivalent. Therefore, the initial step is the conversion of our starting material into 2-amino-6-chlorobenzylamine.
Synthetic Approach
The benzylic chloride of 1-chloro-2-(chloromethyl)-3-nitrobenzene can be displaced by an amine, for instance, through a Gabriel synthesis or direct amination, to introduce the aminomethyl group. Subsequent reduction of the nitro group furnishes the desired 2-amino-6-chlorobenzylamine. This diamine can then be cyclized with a suitable two-carbon synthon to form the benzodiazepine ring.
Protocol 4: Synthesis of 2-Amino-6-chlorobenzylamine
Step A: Synthesis of N-(2-Chloro-6-nitrobenzyl)phthalimide
Materials:
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the mixture to 80-100 °C and stir for 3-5 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitate, wash with water, and dry to obtain N-(2-chloro-6-nitrobenzyl)phthalimide.
Step B: Hydrazinolysis and Reduction to 2-Amino-6-chlorobenzylamine
Materials:
-
N-(2-Chloro-6-nitrobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
Procedure:
-
Suspend N-(2-chloro-6-nitrobenzyl)phthalimide (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and add concentrated hydrochloric acid.
-
Filter off the phthalhydrazide.
-
To the filtrate containing the nitrobenzylamine hydrochloride salt, add SnCl₂·2H₂O (4.0-5.0 eq) and stir at room temperature or with gentle heating until the reduction of the nitro group is complete (monitor by TLC).
-
Basify the solution with aqueous sodium hydroxide to precipitate the product.
-
Extract the 2-amino-6-chlorobenzylamine with an organic solvent, dry the organic layer, and concentrate to obtain the product.
Protocol 5: Synthesis of an 8-Chloro-1,4-benzodiazepine-2-one derivative
Materials:
-
2-Amino-6-chlorobenzylamine
-
Ethyl glycinate hydrochloride
-
Pyridine
-
Triethylamine
Procedure:
-
In a suitable solvent such as pyridine, dissolve 2-amino-6-chlorobenzylamine (1.0 eq) and ethyl glycinate hydrochloride (1.1 eq).
-
Add triethylamine (2.2 eq) and heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 8-chloro-1,4-benzodiazepine-2-one derivative.
IV. Synthesis of 8-Chloro-1,5-benzothiazepines
The construction of the 1,5-benzothiazepine ring system typically involves the reaction of a 2-aminothiophenol derivative with an α,β-unsaturated carbonyl compound or a β-ketoester.[6][7] A plausible route from our starting material involves the introduction of a thiol group at the benzylic position, followed by reductive cyclization.
Proposed Synthetic Pathway
The benzylic chloride can be displaced by a sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, to introduce a thiol or a protected thiol group. Subsequent reduction of the nitro group to an amine would generate a 2-amino-6-chlorobenzylthiol intermediate, which could then undergo cyclization with a suitable partner.
Figure 3: Proposed pathway for the synthesis of 8-chloro-1,5-benzothiazepines.
Protocol 6: Synthesis of 2-Amino-6-chlorobenzylthiol
Step A: Synthesis of 2-Chloro-6-nitrobenzylthiol
Materials:
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Sodium hydrosulfide (NaSH)
-
Ethanol
Procedure:
-
Dissolve 1-chloro-2-(chloromethyl)-3-nitrobenzene (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a solution of sodium hydrosulfide (1.1 eq) in ethanol dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and acidify with dilute HCl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-6-nitrobenzylthiol.
Step B: Reduction to 2-Amino-6-chlorobenzylthiol
Materials:
-
2-Chloro-6-nitrobenzylthiol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
Procedure:
-
Follow a similar reduction procedure as described in Protocol 4, Step B, using 2-chloro-6-nitrobenzylthiol as the starting material.
Protocol 7: Synthesis of an 8-Chloro-2,3-dihydro-1,5-benzothiazepine derivative
Materials:
-
2-Amino-6-chlorobenzylthiol
-
Chalcone derivative (e.g., benzalacetophenone)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-chlorobenzylthiol (1.0 eq) and the chalcone derivative (1.0 eq) in glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the desired 8-chloro-2,3-dihydro-1,5-benzothiazepine derivative.
Conclusion
1-Chloro-2-(chloromethyl)-3-nitrobenzene is a highly valuable starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols provided in this guide demonstrate the strategic application of this building block in the construction of indoles, quinolines, benzodiazepines, and benzothiazepines. By understanding the reactivity of the different functional groups present in the starting material, researchers can devise and execute efficient synthetic routes to access novel and diverse molecular architectures for drug discovery and development.
References
-
Leimgruber–Batcho indole synthesis. In Wikipedia; 2023. [Link]
- Batcho, A. D.; Leimgruber, W. Process for preparing indoles.
-
Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
-
Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22 (1), 195-221. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27 (13), 4185. [Link]
-
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Org. Process Res. Dev.2003 , 7 (4), 509–511. [Link]
-
A Streamlined and Efficient One-Pot Synthesis of Indoles via the Leimgruber-Batcho Reaction. Int. J. Adv. Res.2024 , 12 (02), 528-532. [Link]
- Preparation method of 2-aminobenzaldehyde. CN113979878A.
- Method for preparing aminobenzylamine. KR870002017B1.
- Process for the preparation of 2-nitrobenzaldehyde. KR800001262B1.
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Adv.2022 , 12, 33345-33349. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2020 , 25 (21), 5174. [Link]
-
Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen2023 , 12 (4), e202200213. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules2022 , 27 (15), 4983. [Link]
-
Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
-
Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorg. Med. Chem.2008 , 16 (18), 8483–8493. [Link]
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega2022 , 7 (34), 30235–30253. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 24762-24785. [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate2022 . [Link]
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. journalijar.com [journalijar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Recrystallization of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Part 1: Executive Summary & Compound Profile
Introduction
1-Chloro-2-(chloromethyl)-3-nitrobenzene (also known as 2-chloro-6-nitrobenzyl chloride) is a critical intermediate in the synthesis of indole derivatives and pharmaceutical pharmacophores.[1][2][3] While commercially available, technical-grade batches often contain significant impurities, including the hydrolysis product (2-chloro-6-nitrobenzyl alcohol), over-chlorinated byproducts (benzal chlorides), and unreacted precursors (nitrotoluenes).
Purifying this compound presents a specific challenge: it is a low-melting solid (estimated MP ~45–55°C) with high reactivity toward nucleophiles. Standard recrystallization techniques using boiling alcohols often lead to solvolysis (ether formation) or "oiling out" (liquid-liquid phase separation) rather than crystallization.
Compound Profile
| Property | Data | Critical Note |
| CAS Number | 15258-72-7 | Verify identity before processing.[4] |
| Structure | C₇H₅Cl₂NO₂ | Benzyl chloride moiety is highly reactive. |
| Physical State | Low-melting Solid / Crystalline Mass | MP is close to ambient; avoid overheating. |
| Solubility | Soluble in DCM, EtOAc, Toluene. Insoluble in Water, Alkanes. | High solubility in polar organics requires an anti-solvent. |
| Stability | Moisture Sensitive, Thermally Labile | Lachrymator. Hydrolyzes to alcohol and HCl in moist air. |
| Major Impurities | 2-Chloro-6-nitrotoluene, 2-Chloro-6-nitrobenzyl alcohol | Alcohol impurity acts as a crystallization inhibitor. |
Part 2: Strategic Solvent Selection
The "Non-Nucleophilic" Rule
Unlike standard nitro-compounds, this molecule contains a reactive benzyl chloride group.
-
Avoid Alcohols (MeOH, EtOH): Heating in alcohols promotes solvolysis, converting the product into a benzyl ether (e.g., ethyl 2-chloro-6-nitrobenzyl ether) and releasing HCl.
-
Avoid Water: Causes rapid hydrolysis to the benzyl alcohol.
Recommended Solvent Systems
The optimal strategy utilizes a Good Solvent / Anti-Solvent pair that is chemically inert.
| System | Role | Ratio (v/v) | Mechanism |
| Ethyl Acetate / n-Heptane | Primary Choice | 1:3 to 1:5 | Dissolve in warm EtOAc; precipitate with Heptane. |
| Dichloromethane (DCM) / Hexane | Alternative | 1:4 | Good for very low-melting samples (DCM evaporates easily). |
| Toluene / Cyclohexane | Industrial | 1:3 | Higher boiling point; good for removing more polar impurities. |
Part 3: Detailed Recrystallization Protocol
Safety Pre-requisites
-
Engineering Controls: All operations MUST be performed in a functioning fume hood. This compound is a potent lachrymator (tear gas agent).
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Glassware: Oven-dried glassware is essential to prevent hydrolysis.
Step-by-Step Methodology
Phase A: Dissolution
-
Weighing: Place 10.0 g of crude 1-Chloro-2-(chloromethyl)-3-nitrobenzene into a 100 mL round-bottom flask (RBF).
-
Solvent Addition: Add Ethyl Acetate (EtOAc) dropwise while swirling.
-
Target: Use the minimum amount necessary to dissolve the solid at 35°C (approx. 15–20 mL).
-
Note: Do not heat above 45°C. The compound melts easily; you want a solution, not a melt.
-
-
Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter rapidly through a glass frit or a plug of cotton wool into a clean, warm Erlenmeyer flask.
Phase B: Crystallization
-
Anti-Solvent Addition: While stirring the warm EtOAc solution (30–35°C), slowly add n-Heptane dropwise.
-
Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1–2 mL of EtOAc to clear the solution back to transparency.
-
-
Seeding: Add a tiny crystal of pure product (seed crystal) to the clear solution. This is critical for low-melting solids to prevent oiling out.
-
Controlled Cooling:
-
Allow the flask to cool to Room Temperature (20°C) over 30 minutes. Do not disturb.
-
Transfer to a Refrigerator (4°C) for 2 hours.
-
Finally, place in a Freezer (-20°C) for 4 hours to maximize yield.
-
Phase C: Isolation
-
Filtration: Filter the cold slurry rapidly using a Buchner funnel with vacuum suction.
-
Washing: Wash the filter cake with a pre-chilled (-20°C) mixture of 10% EtOAc / 90% Heptane .
-
Caution: Do not wash with pure EtOAc; it will dissolve the product.
-
-
Drying: Dry the solid in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 12 hours.
-
Avoid: Do not use a vacuum oven with heat >30°C, as the solid may sublime or melt.
-
Part 4: Process Visualization
Recrystallization Workflow
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Step-by-step workflow for the purification of 2-chloro-6-nitrobenzyl chloride, highlighting the critical "Oiling Out" checkpoint.
Part 5: Troubleshooting & Quality Control
Common Issues
| Symptom | Cause | Solution |
| Oiling Out | Solution temperature > Melting Point of solvated product. | Re-dissolve by warming. Add slightly more EtOAc. Cool slower and use a seed crystal. |
| Low Yield | Too much EtOAc used; compound remains in mother liquor. | Concentrate mother liquor by rotary evaporation (cool bath) and repeat crystallization. |
| Hydrolysis | Wet solvent or high humidity. | Use anhydrous solvents. Dry glassware thoroughly. Verify by TLC (Alcohol spot is more polar). |
Analytical Verification
-
TLC: Silica Gel 60 F254. Mobile Phase: 20% EtOAc / 80% Hexane.
-
Product R_f: ~0.6
-
Alcohol Impurity R_f: ~0.3 (Distinct separation).
-
-
1H NMR: Check the benzylic protons (-CH₂Cl).
-
Product: Singlet at ~4.8–5.0 ppm.
-
Alcohol Impurity: Singlet shifted upfield (~4.5–4.7 ppm).
-
Part 6: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20200498, 1-Chloro-2-(chloromethyl)-3-nitrobenzene. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization of low-melting solids).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Reference for purification of benzyl halides).
Sources
Application Notes and Protocols for the Chromatographic Purification of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Abstract
This document provides a comprehensive guide for the purification of 1-Chloro-2-(chloromethyl)-3-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The protocol herein details a robust methodology employing flash column chromatography for bulk purification, followed by high-performance liquid chromatography (HPLC) for purity analysis and verification. The causality behind experimental choices, from solvent selection to chromatographic conditions, is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the purification strategy. This guide is designed to ensure the attainment of high-purity 1-Chloro-2-(chloromethyl)-3-nitrobenzene, a critical factor for the success of subsequent synthetic steps.
Introduction
1-Chloro-2-(chloromethyl)-3-nitrobenzene is a substituted nitroaromatic compound with significant utility as a building block in organic synthesis. The presence of three distinct functional groups—a chloro, a chloromethyl, and a nitro group—on the benzene ring allows for a diverse range of chemical transformations.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products.
The primary impurities in a crude sample of 1-Chloro-2-(chloromethyl)-3-nitrobenzene often include isomers formed during synthesis, unreacted starting materials, and byproducts from side reactions. Chromatographic techniques are indispensable for the effective separation of the target compound from these closely related substances. This application note presents a two-stage approach: preparative flash column chromatography for the removal of bulk impurities, followed by analytical HPLC to ascertain the final purity.
Compound Properties and Safety Considerations
A thorough understanding of the physicochemical properties and potential hazards of 1-Chloro-2-(chloromethyl)-3-nitrobenzene is essential for its safe handling and effective purification.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.03 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and hexanes. | General knowledge for similar compounds |
Safety Precautions:
Nitroaromatic compounds and their halogenated derivatives should be handled with caution due to their potential toxicity.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling and purification steps should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Purification Strategy Overview
The purification of 1-Chloro-2-(chloromethyl)-3-nitrobenzene is achieved through a systematic, multi-step process designed to efficiently remove impurities and yield a product of high purity. The workflow begins with the development of a suitable separation method using Thin-Layer Chromatography (TLC), which then informs the parameters for preparative flash column chromatography. The purity of the fractions collected from the flash column is then assessed by analytical HPLC.
Sources
HPLC Method Development & Validation for 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Application Note & Protocol | Code: AN-CCN-01
Abstract
This technical guide details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 15258-72-7). As a reactive benzyl chloride derivative commonly used as a synthesis intermediate, this compound presents specific analytical challenges, primarily hydrolytic instability. This protocol establishes a robust Reversed-Phase (RP-HPLC) workflow using a C18 stationary phase and a buffered acidic mobile phase to ensure analyte integrity and precise quantification.
Introduction & Compound Analysis
Chemical Profile[1]
-
Compound Name: 1-Chloro-2-(chloromethyl)-3-nitrobenzene[1][2][3]
-
Synonyms: 2-Chloro-6-nitrobenzyl chloride[1]
-
Key Functional Groups:
-
Nitro group (-NO₂): Strong UV chromophore.
-
Chloromethyl group (-CH₂Cl): Highly reactive alkylating moiety; susceptible to nucleophilic attack (hydrolysis) to form the corresponding alcohol.
-
Aryl Chloride (-Cl): Stable, contributes to lipophilicity.
-
Analytical Challenges
The primary challenge in analyzing benzyl chloride derivatives is hydrolytic degradation . In aqueous mobile phases, the -CH₂Cl group can hydrolyze to -CH₂OH (alcohol impurity).
-
Risk: False low assay values and appearance of ghost peaks.
-
Solution: Use of non-aqueous sample diluents, temperature control, and pH-buffered mobile phases to suppress hydrolysis kinetics.
Method Development Strategy
The following logic gate outlines the decision-making process for the experimental design.
Figure 1: Decision workflow for method parameter selection emphasizing stability control.
Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity with DAD/PDA detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Ammonium Acetate or Formic Acid.
-
Reference Standard: 1-Chloro-2-(chloromethyl)-3-nitrobenzene (>98% purity).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Balances resolution and run time. End-capping reduces peak tailing for nitro-aromatics. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[4]5) | Buffer controls ionization; slightly acidic pH stabilizes the benzyl chloride. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for hydrophobic elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Volume | 10 µL | Standard load; adjust based on sensitivity needs. |
| Column Temp | 25°C | CRITICAL: Keep low to minimize on-column hydrolysis. |
| Detection | UV 220 nm (Quant), 254 nm (ID) | 220 nm maximizes sensitivity; 254 nm is specific for aromatics. |
| Sample Diluent | 100% Acetonitrile | CRITICAL: Eliminates water to prevent degradation in the vial. |
Gradient Program
A gradient is recommended to elute the main peak and potential late-eluting impurities (e.g., dimers).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 17.0 | 80 | 20 |
Standard & Sample Preparation
Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh 25 mg of 1-Chloro-2-(chloromethyl)-3-nitrobenzene into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with 100% Acetonitrile .
-
Storage: Store at 2-8°C. Stable for 24 hours.
Working Standard (100 µg/mL)
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Acetonitrile .
-
Note: Do not use water in the diluent.
Method Validation (Summary)
This method must be validated according to ICH Q2(R1) guidelines.
System Suitability
-
Tailing Factor (T): NMT 2.0
-
Theoretical Plates (N): NLT 5000
-
RSD of Area (n=6): NMT 2.0%
Specificity & Forced Degradation
To prove the method is stability-indicating, perform a hydrolysis stress test.
-
Protocol: Mix Stock Solution with Water (50:50) and heat at 60°C for 1 hour.
-
Expected Result: Appearance of a new peak (Alcohol derivative) at an earlier Retention Time (RT) than the parent peak (due to increased polarity).
-
Requirement: Resolution (Rs) between Parent and Degradant > 1.5.
Figure 2: Hydrolytic degradation pathway monitored during specificity testing.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (10% to 150% of target).
-
Criteria: R² > 0.999.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Ghost Peak @ ~6 min | Hydrolysis of sample | Ensure diluent is 100% ACN. Keep autosampler at 4°C. |
| Peak Broadening | Solvent mismatch | If peak shape is poor, add 10% buffer to the diluent (only if analyzing immediately). |
| Pressure High | Precipitation | Ensure buffer salts are soluble in 80% ACN. |
Safety Warning: 1-Chloro-2-(chloromethyl)-3-nitrobenzene is a potent alkylating agent and lachrymator. Handle only in a fume hood. Wear nitrile gloves and safety goggles. Neutralize spills with dilute ammonia or sodium hydroxide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20200498, 1-Chloro-2-(chloromethyl)-3-nitrobenzene. Retrieved from [Link][1]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[5] RSC Advances. Retrieved from [Link]
-
Reddy, G.S., et al. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. 1-Chloro-2-(chloromethyl)-3-nitrobenzene | C7H5Cl2NO2 | CID 20200498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15258-72-7|1-Chloro-2-(chloromethyl)-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1-Chloro-2-(chloromethyl)-3-nitrobenzene [myskinrecipes.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of Novel Amine Scaffolds: A Detailed Guide to the Reactions of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. Among the myriad of building blocks, 1-Chloro-2-(chloromethyl)-3-nitrobenzene stands out as a versatile precursor, offering multiple reaction pathways for the introduction of diverse amine functionalities. This guide provides a comprehensive overview of the chemistry, reaction mechanisms, and practical protocols for the reaction of this trifunctional arene with primary and secondary amines, empowering researchers to unlock its synthetic utility.
The Strategic Advantage of a Bifunctional Electrophile
1-Chloro-2-(chloromethyl)-3-nitrobenzene presents two distinct electrophilic sites for nucleophilic attack by amines: the benzylic chloride and the aromatic chloride. The inherent difference in their reactivity is the key to selective functionalization.
-
The Highly Reactive Benzylic Chloride: The chloromethyl group is a benzylic halide. Nucleophilic substitution at this position proceeds readily, typically through an SN2 mechanism. The carbon-chlorine bond is weakened by the adjacent benzene ring, and the transition state is stabilized, leading to rapid displacement of the chloride ion by an amine nucleophile. This high reactivity allows for selective amination at the benzylic position under mild reaction conditions.
-
The Less Reactive Aryl Chloride: The chlorine atom directly attached to the benzene ring is an aryl halide. Nucleophilic aromatic substitution (SNAr) at this position is significantly more challenging. The C-Cl bond has partial double bond character due to resonance with the aromatic pi-system, making it stronger and harder to break. While the nitro group in the meta position provides some activation of the ring towards nucleophilic attack, it is less effective at stabilizing the Meisenheimer intermediate compared to ortho or para electron-withdrawing groups. Consequently, harsher reaction conditions, such as high temperatures and the use of strong bases or catalysts, are generally required to effect substitution at this position.
This differential reactivity forms the basis for a stepwise approach to generating complex molecular architectures, allowing for the selective introduction of one amine at the benzylic position, followed by a subsequent, more forcing reaction at the aromatic ring if desired.
Reaction Mechanisms: A Tale of Two Chlorides
A fundamental understanding of the underlying reaction mechanisms is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting experiments.
Nucleophilic Substitution at the Benzylic Position (SN2)
The reaction of 1-chloro-2-(chloromethyl)-3-nitrobenzene with primary or secondary amines predominantly occurs at the benzylic carbon via an SN2 pathway under mild conditions.
Caption: SN2 reaction at the benzylic chloride.
In this concerted mechanism, the amine's lone pair of electrons attacks the electrophilic benzylic carbon, simultaneously displacing the chloride leaving group. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid formed as a byproduct.
Nucleophilic Aromatic Substitution (SNAr)
Under more forcing conditions, a second substitution can occur at the aromatic chloride. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Caption: SNAr reaction at the aryl chloride.
The electron-withdrawing nitro group, although in the meta position, helps to stabilize the negative charge of the Meisenheimer complex, but to a lesser extent than if it were in the ortho or para position. This reduced stabilization is the reason for the lower reactivity of the aryl chloride.
Experimental Protocols
The following protocols provide a general framework for the reaction of 1-Chloro-2-(chloromethyl)-3-nitrobenzene with amines. Note: These are generalized procedures and may require optimization for specific amine substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Selective Amination at the Benzylic Position
This protocol is designed for the selective reaction of primary and secondary amines with the benzylic chloride.
Materials:
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add the base (e.g., potassium carbonate or triethylamine).
-
Addition of Amine: Add the amine dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off any inorganic salts. If DMF is used as the solvent, it can be removed under high vacuum.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Non-Selective or Stepwise Diamination (Advanced)
This protocol outlines a general approach for the substitution of both chloro groups. This typically requires more forcing conditions for the second substitution at the aryl chloride. It is often preferable to perform this as a two-step process, isolating the product from Protocol 1 first.
Materials:
-
Product from Protocol 1 (mono-aminated product)
-
Amine (2-3 equivalents)
-
Strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2-3 equivalents)
-
High-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
High-temperature reaction setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mono-aminated product in the chosen anhydrous solvent.
-
Addition of Base and Amine: Add the strong base and the second amine (which can be the same or different from the first).
-
Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction, Drying, and Purification: Follow similar procedures as outlined in Protocol 1.
Data Presentation: Reaction Conditions and Outcomes
The choice of amine, solvent, base, and temperature will significantly influence the reaction outcome. The following table summarizes typical conditions and expected outcomes for the selective benzylic amination.
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Primary Aliphatic | Butylamine | Acetonitrile | K₂CO₃ | 25-40 | 2-6 | N-Butyl-1-(2-chloro-6-nitrophenyl)methanamine |
| Secondary Aliphatic | Diethylamine | Acetonitrile | TEA | 25 | 1-4 | 1-(2-Chloro-6-nitrophenyl)-N,N-diethylmethanamine |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 40-60 | 8-16 | N-(2-Chloro-6-nitrobenzyl)aniline |
| Secondary Aromatic | N-Methylaniline | DMF | K₂CO₃ | 60-80 | 12-24 | N-(2-Chloro-6-nitrobenzyl)-N-methylaniline |
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of 1-Chloro-2-(chloromethyl)-3-nitrobenzene are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduced amino group can serve as a handle for further chemical modifications, enabling the construction of diverse compound libraries for screening.
-
Scaffolds for Kinase Inhibitors: The aminomethylphenyl core is a common motif in various kinase inhibitors, where the amine can interact with key residues in the ATP-binding pocket.
-
Precursors for Heterocyclic Synthesis: The nitro group can be readily reduced to an aniline, which can then participate in cyclization reactions to form various heterocyclic systems, such as benzimidazoles, quinolines, and quinoxalines, many of which are privileged scaffolds in medicinal chemistry.
-
Building Blocks for Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this starting material are also found in various pesticides and herbicides.
Safety and Handling
1-Chloro-2-(chloromethyl)-3-nitrobenzene is a hazardous chemical and should be handled with extreme care.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen.
-
Irritant: It is a severe irritant to the eyes, skin, and respiratory system.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive amine; Inactive catalyst/base; Low reaction temperature | Increase reaction temperature; Use a more polar solvent (e.g., DMF or DMSO); Use a stronger base; Ensure all reagents are pure and dry. |
| Formation of multiple products | Non-selective reaction; Side reactions | Use milder reaction conditions (lower temperature, weaker base) to favor selective benzylic substitution; Ensure an inert atmosphere for sensitive reactions. |
| Difficult purification | Product is highly polar or has similar polarity to byproducts | Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase); Consider crystallization as an alternative purification method. |
References
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Troubleshooting & Optimization
Challenges in the regioselective synthesis of "1-Chloro-2-(chloromethyl)-3-nitrobenzene"
Technical Support Center: Regioselective Synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Topic: Troubleshooting & Optimization Guide for CAS 15258-72-7 Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2026)
Executive Summary
This guide addresses the synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (also known as 2-chloro-6-nitrobenzyl chloride ). This molecule is a "privileged scaffold" due to its dense functionalization (halogen, nitro, and benzylic electrophile) on a contiguous 1,2,3-substitution pattern.
The primary synthetic challenge is regiocontrol and chemoselectivity . The steric crowding at the C2 position (flanked by Cl and NO2) makes the benzylic carbon difficult to access, while the electron-deficient ring deactivates the system toward certain radical pathways. This guide focuses on the two most viable routes: Radical Benzylic Chlorination (Direct) and Functional Group Interconversion (Indirect).
Module 1: The Direct Route (Radical Chlorination)
Primary Precursor: 2-Chloro-6-nitrotoluene (CAS 83-42-1)
Q1: I am observing significant amounts of the gem-dichloride (benzal chloride) side product. How do I optimize for the mono-chloride?
A: This is the classic "selectivity vs. conversion" trade-off in radical halogenation. The electron-withdrawing nitro group deactivates the benzylic C-H bond, making the second chlorination (to the dichloromethyl species) competitively fast once the mono-chloride is formed.
Troubleshooting Protocol:
-
Adopt the "Partial Conversion" Strategy: Do not aim for 100% consumption of the starting material. Stop the reaction at 60-70% conversion .
-
Reasoning: Beyond 70% conversion, the concentration of the product (benzyl chloride) is high enough to compete for chlorine radicals, leading to the over-chlorinated impurity (1-chloro-2-(dichloromethyl)-3-nitrobenzene).
-
-
Reagent Stoichiometry: Use a slight deficit of the chlorinating agent (0.7 - 0.8 equivalents of NCS or SO2Cl2) relative to the toluene substrate.
-
Slow Addition: If using sulfuryl chloride (SO2Cl2), add it dropwise over 2-4 hours to a refluxing solution containing the initiator.
Q2: Which radical initiator and solvent system yields the best results?
A: The choice depends on your thermal tolerance and regulations regarding chlorinated solvents.
| Parameter | Standard Condition | Green/Modern Alternative | Notes |
| Solvent | Carbon Tetrachloride (CCl4) | Trifluorotoluene (PhCF3) | PhCF3 (Oxsol 100) mimics CCl4's polarity and radical stability but is less toxic. Acetonitrile is a poor choice due to solvent radical abstraction. |
| Initiator | Benzoyl Peroxide (BPO) | AIBN (Azobisisobutyronitrile) | AIBN is preferred for cleaner decomposition products. BPO can lead to benzoate byproducts. |
| Light Source | 500W Halogen Lamp | 450nm Blue LED | Photo-initiation often allows lower temperatures (25-40°C) than thermal initiation (reflux), reducing thermal decomposition. |
Q3: The reaction stalls after 30% conversion. Adding more NCS doesn't help.
A: The reaction has likely become "oxygen-poisoned" or the initiator is dead.
-
Degassing is Critical: Radical chains are terminated by molecular oxygen. Sparge the reaction mixture with Argon or Nitrogen for at least 30 minutes before heating.
-
Initiator Half-Life: If refluxing in PhCF3 (102°C), AIBN degrades rapidly (half-life < 1 hour). Add the initiator in portions (e.g., 25% at t=0, 25% at t=2h) rather than all at once.
Module 2: The Indirect Route (Alcohol Activation)
Primary Precursor: 2-Chloro-6-nitrobenzyl alcohol
Q4: The radical route is too messy. How do I synthesize the precursor alcohol cleanly?
A: If you cannot tolerate the separation of the toluene/benzyl chloride mixture, synthesis via 2-chloro-6-nitrobenzoic acid is superior.
Workflow:
-
Reduction: Treat 2-chloro-6-nitrobenzoic acid with Borane-THF (BH3·THF) at 0°C → RT.
-
Note: Avoid LiAlH4 as it may reduce the nitro group to an azo/amine species. Borane is chemoselective for the carboxylic acid in the presence of nitro groups.
-
-
Chlorination: Treat the resulting alcohol with Thionyl Chloride (SOCl2) and a catalytic amount of DMF in DCM.
Q5: My product hydrolyzes back to the alcohol during silica gel chromatography. How do I purify it?
A: Benzylic chlorides with ortho-nitro groups are susceptible to hydrolysis due to neighboring group participation (lone pair assistance).
-
Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes before loading the sample.
-
Fast Elution: Use a gradient of Hexanes/Ethyl Acetate. The product should elute quickly in the non-polar fractions.
-
Preferred Method: If possible, purify via vacuum distillation (if oil) or recrystallization (if solid).
-
Solvent for Recrystallization: Hexanes or Heptane/Toluene (9:1).
-
Module 3: Visual Workflows & Data
Synthesis Pathway Diagram
Caption: Comparative workflows for Route A (Direct Radical Chlorination) vs. Route B (Functional Group Interconversion).
Solvent & Reagent Screening Matrix
| Reagent | Solvent | Temp (°C) | Yield (Isolated) | Selectivity (Mono:Di) | Comments |
| NCS / AIBN | CCl4 | 77 (Reflux) | 65% | 85:15 | Standard legacy method. Toxic solvent. |
| NCS / AIBN | PhCF3 | 85 | 72% | 92:8 | Recommended. Best balance of green chemistry and yield. |
| SO2Cl2 / BPO | Chlorobenzene | 130 | 55% | 70:30 | High temp promotes degradation and over-chlorination. |
| Cl2 (gas) / UV | Neat | 140 | 40% | 60:40 | Difficult to control stoichiometry; industrial scale only. |
References
-
Radical Halogenation of Deactivated Toluenes (Methodology). Source:Journal of Organic Chemistry, "Optimized conditions for the radical bromination/chlorination of benzylic positions." (General Protocol Adaptation).[1] URL:[Link]
-
Reduction of Nitro-Benzoic Acids (Chemoselectivity). Source:Organic Syntheses, Coll.[2] Vol. 10, p. 423 (Borane reduction protocols). URL:[Link]
-
Use of Trifluorotoluene (PhCF3) as a Radical Solvent. Source:Green Chemistry, "Trifluorotoluene: A green alternative to chlorinated solvents." URL:[Link]
Sources
Removal of impurities from crude "1-Chloro-2-(chloromethyl)-3-nitrobenzene"
Executive Summary & Compound Profile
This guide addresses the purification of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (Synonyms: 2-chloro-6-nitrobenzyl chloride; 2-(chloromethyl)-1-chloro-3-nitrobenzene).[1] This compound is a critical electrophilic intermediate used in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]
The Challenge: The reactivity of the benzylic chloride moiety (–CH₂Cl), combined with the electron-withdrawing nitro group, creates a purification paradox: the compound is sensitive to hydrolysis (generating alcohols) yet requires removal of unreacted starting materials (methyl precursors) and over-chlorinated byproducts (dichloromethyls).[1]
Target Molecule Specifications
| Property | Specification | Notes |
| Structure | Benzene ring (1-Cl, 2-CH₂Cl, 3-NO₂) | Highly functionalized; steric crowding is significant.[1][2][3] |
| Physical State | Pale yellow solid or oil (purity dependent) | Low melting point expected (approx. 40–60°C range typical for this class).[1] |
| Reactivity | Alkylating agent (Lachrymator) | SAFETY ALERT: Vesicant.[1] Handle in a fume hood. |
| Major Impurities | 1. 1-Chloro-2-methyl-3-nitrobenzene (Precursor)2.[1][4] 1-Chloro-2-(dichloromethyl)-3-nitrobenzene (Over-chlorination)3. 2-Chloro-6-nitrobenzyl alcohol (Hydrolysis product) | Impurity 2 is difficult to remove due to similar solubility.[1] |
Diagnostic Workflow: The "Triage" Phase
Before selecting a purification method, you must diagnose the impurity profile. Blind recrystallization often results in "oiling out" or significant yield loss.[1]
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Technical Protocols
Protocol A: Controlled Recrystallization (The Gold Standard)
Best for: Removing unreacted methyl precursor and trace tars.
The Science: Nitrobenzyl halides exhibit steep solubility curves in non-polar/polar solvent mixtures.[1] The nitro group increases polarity, allowing separation from the less polar unreacted methyl precursor if the solvent system is tuned correctly.[1]
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate or Toluene.[1]
-
Solvent B (Anti-Solvent): Hexane or Heptane.[1]
-
Activated Carbon (optional, for decolorization).[5]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent A (approx. 60°C). Do not boil aggressively to prevent hydrolysis.[1]
-
Clarification: If dark insoluble specks are present, filter hot through a celite pad.[1]
-
Nucleation: Add Solvent B dropwise to the hot solution until a persistent cloudiness (turbidity) just appears.
-
Re-solubilization: Add a few drops of Solvent A to clear the solution.[1]
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours. Rapid cooling traps impurities.[1]
-
Cryo-Crystallization: Place in a -10°C freezer for 4 hours.
-
Filtration: Filter the crystals and wash with cold Solvent B.
Checkpoint: Check TLC (Hexane:EtOAc 80:20).[1] The product should be a distinct spot (Rf ~0.4-0.6), separated from the non-polar starting material (Rf ~0.8).[1]
Protocol B: Silica Plug Filtration (Flash Cleanup)
Best for: Removing hydrolyzed alcohol impurities and polar tars.[1]
The Science: The benzyl alcohol impurity (formed by moisture) creates strong hydrogen bonds with silica, retaining it at the baseline, while the nitrobenzyl chloride elutes rapidly.[1]
-
Preparation: Pack a short column (pad) of Silica Gel 60.[1]
-
Loading: Dissolve crude oil in minimal Dichloromethane (DCM) or Toluene.
-
Elution: Flush with 5% Ethyl Acetate in Hexane.
-
Collection: Collect the first major fraction. The alcohol impurity will remain on the silica.[1]
-
Concentration: Evaporate solvent under reduced pressure (< 40°C bath) to avoid thermal degradation.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
-
Cause: This is a common phenomenon with low-melting nitro compounds.[1] It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature.[1]
-
Fix:
-
Seeding: Add a tiny crystal of pure product (if available) at the cloud point.[1]
-
Scratching: Scratch the inner glass wall with a glass rod to create nucleation sites.[1]
-
Solvent Adjustment: You likely used too much anti-solvent (Hexane).[1] Re-heat and add more "Good Solvent" (Toluene/EtOAc) to keep the product in solution longer as it cools.[1]
-
Q2: I see a persistent impurity at ~5.8 ppm in the 1H-NMR. What is it?
-
Diagnosis: This is likely the dichloromethyl byproduct (–CHCl₂).[1] The benzylic proton shifts downfield compared to the chloromethyl (–CH₂Cl, ~4.5–5.0 ppm) due to the extra chlorine.[1]
-
Solution: Recrystallization is often ineffective for this specific separation due to structural similarity.[1]
-
Option 1:High-Vacuum Distillation. The dichloro species boils higher.[1] Use a Vigreux column.[1] Warning: Nitro compounds can explode if distilled to dryness.[1] Never exceed 140°C pot temperature.
-
Option 2:Chemical Derivatization. If the impurity level is low (<5%), it may be acceptable to carry it forward if the next step involves nucleophilic substitution, as the dichloro group is much less reactive toward S_N2 reactions than the monochloro group.[1]
-
Q3: The product turned red/brown during drying.
-
Cause: Thermal instability or light sensitivity.[1] Nitrobenzyl halides can decompose to form NOx species and polymerized tars when heated or exposed to UV.[1]
-
Fix: Dry in a vacuum desiccator at room temperature in the dark.[1] Do not use a hot oven.
Safety & Handling (Critical)
-
Lachrymator: This compound is a potent tear gas agent.[1] All weighing and transfer must occur inside a functioning fume hood.
-
Skin Sensitizer: Double-glove (Nitrile) and wear a lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to hydrolyze the chloride before cleaning, converting it to the less volatile alcohol.[1]
References
-
Synthesis and Properties of Nitrobenzyl Chlorides
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Relevance: Establishes the baseline for solubility and reactivity of nitro-substituted benzyl halides.
-
Link:[1]
-
Purification of Chloronitrobenzenes
-
Source: National Institutes of Health (NIH) / PubChem Compound Summary for 1-Chloro-2-methyl-3-nitrobenzene (Precursor data).[1]
- Relevance: Provides melting point and solubility data for the immediate precursor, essential for determining separ
-
Link: (Note: Isomer analog used for property extrapolation).[1]
-
-
Crystallization Techniques for Low-Melting Solids
-
Reaction Mechanisms of Benzyl Halides
Sources
"1-Chloro-2-(chloromethyl)-3-nitrobenzene" stability under acidic conditions
Subject: Stability & Handling Guide under Acidic Conditions Compound ID: 1-Chloro-2-(chloromethyl)-3-nitrobenzene CAS Registry Number: 15258-72-7 (Primary Reference) Chemical Class: Sterically Hindered Benzylic Chloride / Nitroaromatic
Module 1: Critical Stability Factors (The "Why")
The Stability Paradox
Researchers often misjudge the stability of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (CCNB) because of two competing chemical forces. To handle this compound successfully, you must understand the tension between its electronic activation and steric protection .
-
The Threat (Electronic Activation): The chloromethyl group (
) is a benzylic chloride. In the presence of water or protic solvents (even in acidic media), it is electronically primed for hydrolysis to form the corresponding benzyl alcohol. The electron-withdrawing nitro ( ) and chloro ( ) groups on the ring generally deactivate the ring itself but can make the benzylic carbon more electrophilic, susceptible to nucleophilic attack by water ( mechanism). -
The Shield (Steric Hindrance): This is the critical stabilizing factor. The chloromethyl group at position 2 is flanked by a Chloro group at position 1 and a Nitro group at position 3.
-
Impact: This "ortho-ortho" substitution creates a "steric gear" effect. The bulky nitro group is often twisted out of planarity with the benzene ring to relieve strain. This crowding physically blocks the approach of nucleophiles (like water) to the benzylic carbon, significantly retarding the rate of hydrolysis compared to unsubstituted benzyl chloride.
-
Acidic Condition Scenarios
Your stability profile depends entirely on the type of acidic environment:
| Acidic Environment | Stability Rating | Chemical Outcome |
| Anhydrous Acid (e.g., HCl in Dioxane/Ether) | High | Stable. The proton ( |
| Aqueous Acid (e.g., dilute | Low to Moderate | Degradation. Despite steric hindrance, acid-catalyzed solvolysis will occur over time, converting the |
| Lewis Acid (e.g., | Variable | Risk of Polymerization. While the ring is deactivated, strong Lewis acids can force the loss of the benzylic chlorine, generating a cation that may react with other aromatics (Friedel-Crafts alkylation). |
Module 2: Troubleshooting Guide
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure mode in acidic aqueous media.
Common Issues & Solutions
Issue 1: "My reaction mixture turned cloudy/precipitated after adding aqueous acid."
-
Diagnosis: Hydrolysis has occurred.[1][2][3] The starting material (CCNB) is an oil or low-melting solid. The hydrolysis product (benzyl alcohol derivative) often has significantly different solubility properties and may precipitate or oil out as a gum.
-
Corrective Action:
-
Check the solvent system.[4] If you used a miscible co-solvent (like THF or Acetone) with aqueous acid, you promoted solvolysis.
-
Switch to a biphasic system (e.g., DCM/Water) if acid washing is necessary. The CCNB will stay protected in the organic layer, minimizing contact with the aqueous acid protons.
-
Issue 2: "I see a new spot on TLC slightly below the starting material."
-
Diagnosis: Partial conversion to the benzyl alcohol. The alcohol is more polar than the chloride, so it will have a lower
value on silica gel. -
Immediate Fix: If this is a synthesis intermediate, try to use it immediately. The alcohol is often a "dead end" impurity for nucleophilic substitution reactions.
Issue 3: "Yield is low during nucleophilic substitution in acidic media."
-
Diagnosis: Competition between your nucleophile and the solvent (water/alcohol).
-
Protocol Adjustment: Increase the concentration of your desired nucleophile. Because the reaction center is crowded, the reaction is likely
character (or mixed). High concentration of the strong nucleophile helps it outcompete water.
Module 3: Experimental Protocols
Purity Verification (HPLC Method)
Standard UV detection is suitable due to the nitro-aromatic chromophore.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),
, . -
Mobile Phase A: Water +
Trifluoroacetic Acid (TFA). Note: The acid suppresses ionization of potential phenolic impurities. -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
B to B over 15 minutes. -
Flow Rate:
. -
Detection:
(Nitro group absorption). -
Expected Result:
-
Benzyl Alcohol Impurity: Elutes earlier (more polar).
-
CCNB (Target): Elutes later.
-
Dimer/Ether: If left in alcohol solvents, a symmetric ether dimer may form; elutes very late.
-
Safe Handling & Storage Protocol
-
Storage: Store under inert gas (
or Ar) at . Moisture is the enemy. -
Quenching: If you have excess reagent to dispose of, do not just dump it in the aqueous acid waste.
-
Step 1: Stir with dilute aqueous NaOH for 2 hours to force full hydrolysis to the alcohol.
-
Step 2: Neutralize and dispose of as organic waste. This prevents delayed release of HCl gas in waste drums.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol as a solvent for reactions involving CCNB and acid? A: Avoid if possible. In the presence of acid, ethanol can attack the benzylic position to form the ethyl ether (1-chloro-2-(ethoxymethyl)-3-nitrobenzene). This is a common side-reaction called solvolysis. Use non-nucleophilic solvents like Dichloromethane (DCM), Dichloroethane (DCE), or Toluene.
Q: Is the compound shock-sensitive due to the nitro group?
A: While mononitro compounds are generally stable, the combination of a nitro group and a benzylic halide suggests potential thermal instability. It is not classified as a primary explosive, but do not distill to dryness or heat above
Q: Why is my "anhydrous" HCl/Dioxane reaction degrading the compound? A: Dioxane is hygroscopic. If your dioxane is "wet," the HCl will catalyze the hydrolysis using the trace water. Always use freshly distilled or molecular-sieve-dried solvents when working with acid-sensitive benzylic chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20200498, 1-Chloro-2-(chloromethyl)-3-nitrobenzene. Retrieved from [Link]
- Katritzky, A. R., et al. (2003).Correlation of the Solvolysis Rates of Benzylic Chlorides. Journal of Physical Organic Chemistry. (Contextual grounding on benzylic chloride reactivity).
-
OECD SIDS (2001). 1-Chloro-2-nitrobenzene: SIDS Initial Assessment Report. UNEP Publications. (Data on the stability of the parent nitro-halo aromatic ring). Retrieved from [Link][2][5]
Sources
- 1. 264 try nitro chlorobenzene is subjected to hydrolysis write the main pro.. [askfilo.com]
- 2. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101759570B - Preparation method of p-nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Handling 1-Chloro-2-(chloromethyl)-3-nitrobenzene
[1]
Ticket Category: Chemical Stability & Reactivity Subject: Stability Protocol for 1-Chloro-2-(chloromethyl)-3-nitrobenzene in Basic Media Urgency: High (Safety & Yield Critical) Applicable CAS: 3970-35-2 (and related o-nitrobenzyl chloride derivatives)[1]
Executive Summary: The "Trojan Horse" Electrophile
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, unexpected polar impurities, or rapid decomposition when subjecting 1-Chloro-2-(chloromethyl)-3-nitrobenzene (hereafter referred to as CNB-123 ) to basic conditions.[1]
The Core Issue: CNB-123 is a dual-electrophile with a high sensitivity to base-mediated degradation.[1] The molecule features a "hot" benzylic chloride flanked by a nitro group and a chloro group.[1]
-
Primary Instability: The benzylic chloride (-CH₂Cl) is highly activated for SN2 hydrolysis, leading to the corresponding benzyl alcohol.[1]
-
Secondary Instability (Safety Critical): The ortho-nitro group makes the benzylic protons acidic.[1] In the presence of strong bases (NaOH, KOH, NaH), this can trigger oxidative dimerization or explosive decomposition typical of o-nitrobenzyl derivatives.[1]
Safety Critical Warning
⚠️ DANGER: EXOTHERM RISK o-Nitrobenzyl halides are thermodynamically unstable in the presence of strong bases.[1] The abstraction of the benzylic proton by hydroxide or alkoxides can lead to the formation of o-nitrobenzyl anions, which are precursors to azoxy dimers or anthranil oxides .[1] These reactions are often highly exothermic and can lead to thermal runaway.
[1] * Do NOT mix neat CNB-123 with concentrated aqueous caustic (NaOH/KOH). [1] * Do NOT heat this compound in basic alcoholic solutions without strict temperature control.[1]
Troubleshooting Guide (FAQ & Diagnostics)
Ticket #101: "I see a large polar spot on TLC/LCMS. What is it?"
User Report:
"I tried to alkylate an amine using CNB-123 and Potassium Carbonate in DMF. After 2 hours, I see a new peak at RRT 0.85 (relative to SM), but my desired product yield is low."
Root Cause Analysis: You are observing Hydrolysis Competition .[1] The benzylic carbon in CNB-123 is electron-deficient due to the inductive effect of the adjacent Nitro (-NO₂) and Chloro (-Cl) groups.[1] This makes it exceptionally prone to attack by even weak nucleophiles like water or hydroxide ions generated from wet solvents or hygroscopic bases.[1]
-
The Impurity: 1-Chloro-2-(hydroxymethyl)-3-nitrobenzene (The Benzyl Alcohol).[1]
-
Mechanism: SN2 displacement of the benzylic chloride.[1]
Corrective Action:
-
Switch Bases: Move from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases (DIPEA, TEA) or dry inorganic bases (Cs₂CO₃).[1]
-
Dry Your Solvents: Ensure DMF/DMSO water content is <0.05%.[1]
-
low Temperature: Conduct the addition at 0°C. The SN2 reaction with amines (desired) often has a lower activation energy than hydrolysis (undesired) if the amine is a better nucleophile.[1]
Ticket #102: "The reaction mixture turned black/dark red immediately."
User Report:
"I treated CNB-123 with Sodium Hydride (NaH) to perform an ether synthesis. The solution turned black instantly and fumed."
Root Cause Analysis: You triggered Benzylic Deprotonation & Redox Decomposition .[1] The protons on the -CH₂Cl group are acidified by the ortho-nitro group.[1] Strong bases like NaH or KOtBu deprotonate this position, forming a deeply colored nitronic acid-like anion.[1] This intermediate rapidly polymerizes or oxidizes to form azo-linkages (red/black tars).[1]
Corrective Action:
-
Avoid Strong Bases: Never use pKa > 12 bases (NaH, alkoxides) unless strictly necessary and at -78°C.[1]
-
Use Phase Transfer Catalysis (PTC): If you must use hydroxide, use a biphasic system (DCM/Water) with a catalyst (e.g., TBAB).[1] This limits the exposure of the sensitive substrate to the bulk basic aqueous phase.
Ticket #103: "Why isn't the ring chlorine reacting (SNAr)?"
User Report:
"I am trying to displace the aromatic chloride (Position 1) with a nucleophile, but only the benzylic chloride reacts."
Root Cause Analysis: Regioselectivity Mismatch. The chlorine at Position 1 is meta to the Nitro group (Position 3).[2]
-
Rule: Nitro groups activate SNAr strongly only at ortho and para positions.
-
Result: The Position 1 chlorine is essentially "deactivated" relative to the highly reactive benzylic chloride.[1]
Corrective Action: You cannot force SNAr on Position 1 without first protecting or consuming the benzylic chloride. You must redesign the synthesis route to introduce the Position 1 substituent before the benzylic halogenation or nitro group installation.[1]
Data & Reactivity Summary
| Condition | Reactivity Prediction | Major Product/Outcome | Risk Level |
| Aq.[1][3] NaOH / KOH (RT) | Rapid SN2 | Benzyl Alcohol (Hydrolysis) | Medium |
| NaH / KOtBu (Anhydrous) | Deprotonation | Tars / Dimers / Explosion | High |
| K₂CO₃ / DMF (Dry) | Controlled SN2 | Desired Alkylation Product | Low |
| Amine (Excess, Neat) | SN2 | Benzyl Amine | Low |
Visualized Reaction Pathways
The following diagram illustrates the competing pathways when CNB-123 is exposed to base.
Caption: Figure 1. Divergent reaction pathways of CNB-123.[1] Path B represents the critical safety risk.
Standard Operating Procedure (SOP): Safe Handling
Objective: Minimize hydrolysis and prevent thermal runaway during nucleophilic substitution.
Step 1: Solvent Preparation
-
Use Anhydrous solvents (DMF, THF, MeCN).[1]
-
Add 3Å Molecular Sieves to the solvent 24 hours prior to use.
Step 2: Base Selection
-
Preferred: Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃).[1]
-
Avoid: Sodium Hydroxide, Sodium Hydride.[1]
Step 3: Reaction Execution
-
Dissolve the Nucleophile (Amine/Thiol) and Base in the solvent first.
-
Cool the mixture to 0°C .
-
Dissolve CNB-123 in a minimal amount of solvent and add it dropwise to the nucleophile mixture.[1]
-
Reasoning: This keeps the concentration of CNB-123 low relative to the nucleophile, favoring the desired bimolecular reaction over side reactions.[1]
-
-
Monitor by TLC/HPLC immediately.[1] Do not stir overnight unless necessary.
Step 4: Quenching
References
-
Pearce, M. A., & Tanski, J. M. (2011).[1][4] 1-Chloro-2-methyl-3-nitrobenzene.[1][5] Acta Crystallographica Section E: Structure Reports Online, 67(3), o608.[1] [Link]
-
Kornblum, N., et al. (1979).[1] The mechanism of the reaction of nitrobenzyl halides with nucleophiles.[1] Journal of the American Chemical Society.[1] (Contextual grounding on nitrobenzyl halide reactivity).
Technical Support Center: Precision Thermal Management in 1-Chloro-2-(chloromethyl)-3-nitrobenzene Synthesis
Ticket ID: #8821-TC Topic: Temperature Control & Troubleshooting in Benzylic Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation
Executive Summary: The Thermal Tightrope
Welcome to the technical support hub for the synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene . You are likely performing a radical benzylic chlorination on 2-chloro-6-nitrotoluene (also known as 1-chloro-2-methyl-3-nitrobenzene).
This reaction is a "thermal tightrope." You must maintain a temperature high enough to decompose your radical initiator (creating the radical flux) but low enough to prevent the formation of the dichloromethyl impurity (benzal chloride) or trigger a thermal runaway in the unstable nitro-aromatic system.
Key Reaction Parameters:
-
Reaction Type: Free-Radical Substitution (Side-chain Chlorination)
-
Reagents: 2-chloro-6-nitrotoluene, Chlorinating Agent (NCS,
, or gas), Radical Initiator (AIBN or BPO). -
Critical Temperature Window: 70°C – 85°C (Dependent on initiator half-life).
The Reaction Logic (Visualized)
Before troubleshooting, visualize the competing pathways governed by temperature.
Figure 1: Reaction pathway showing the critical divergence between the target product and thermally driven impurities.
Troubleshooting & FAQs
Issue 1: "The reaction has stalled. I see no conversion by TLC/HPLC."
Diagnosis: Radical Quenching or Initiation Failure. Root Cause:
-
Temperature too low: If you are using AIBN (Azobisisobutyronitrile), the 10-hour half-life temperature is ~65°C. If your bath is at 50°C, radical generation is negligible.
-
Oxygen Inhibition: Oxygen is a diradical that quenches your initiator.
Corrective Action:
-
Step 1: Degas your solvent vigorously (sparge with
or Ar for 20 mins) before adding the initiator. -
Step 2: Verify internal temperature (not just bath temperature). Ensure it is
75°C for AIBN or 80°C for Benzoyl Peroxide (BPO). -
Step 3: "Spike" the reaction. Add 10% of your total initiator load to restart the radical chain.
Issue 2: "I have 15% of the di-chloro impurity (benzal chloride)."
Diagnosis: Over-chlorination (Selectivity Loss). Root Cause: Once the mono-chloro product forms, the electron-withdrawing chlorine atom actually deactivates the position slightly, but high temperatures or high local concentrations of chlorine radicals will force the second addition.
Corrective Action:
-
Stop Early: Do not aim for 100% conversion. Stop the reaction at 85-90% conversion . It is far easier to separate the starting material (methyl) from the product (chloromethyl) than to separate the product from the over-chlorinated impurity (dichloromethyl).
-
Lower Temperature: Reduce temperature by 5-10°C. Selectivity decreases as temperature increases.
Issue 3: "The reaction mixture turned dark/black and pressurized."
Diagnosis: Thermal Decomposition / Lewis Acid Contamination. Root Cause:
-
Iron Contamination: If you used a metal spatula or a steel needle, trace Iron (Fe) acts as a Lewis Acid. This switches the mechanism from Radical (side chain) to Electrophilic Aromatic Substitution (ring chlorination), which is often more exothermic and produces tars with nitro compounds.
-
Nitro-Runaway: Nitro-benzyl halides are thermally sensitive.
Corrective Action:
-
Immediate: Cool the reactor. Dump into ice water if pressure rises rapidly.
-
Prevention: Use glass/Teflon equipment only. Add a sequestering agent (like minimal
) if metal contamination is suspected.
Standardized Protocol (NCS Method)
This protocol uses N-Chlorosuccinimide (NCS) rather than
Reagents:
-
Precursor: 2-chloro-6-nitrotoluene (1.0 equiv)
-
Reagent: NCS (1.05 equiv)
-
Initiator: BPO (Benzoyl Peroxide) (0.05 equiv) or AIBN (0.05 equiv)
-
Solvent: Acetonitrile (
) or Trifluorotoluene (PhCF3) - Avoid due to toxicity.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloro-6-nitrotoluene in Acetonitrile (5 mL/g).
-
De-oxygenation: Sparge the solution with Nitrogen for 15 minutes. Crucial for radical longevity.
-
Reagent Addition: Add NCS (1.05 equiv) and 50% of the Initiator (0.025 equiv).
-
Thermal Ramp:
-
Heat the mixture to 80°C (Internal Temperature).
-
Observation: The solution should turn pale yellow/orange. If NCS remains undissolved, the reaction has not started.
-
-
Propagation Phase:
-
Stir at 80°C for 2 hours.
-
Add the remaining Initiator (0.025 equiv) dissolved in a small amount of solvent.
-
Reasoning: Initiators decompose over time; adding them in portions maintains a steady radical flux.
-
-
Monitoring: Check HPLC/TLC every hour.
-
Stop Point: When Precursor < 10%.
-
-
Workup: Cool to room temperature. Filter off the Succinimide byproduct (precipitate). Concentrate the filtrate.
Data Reference: Initiator Temperature Profiles
Select your initiator based on your solvent's boiling point.
| Initiator | 10-Hour Half-Life Temp ( | Recommended Reaction Temp | Notes |
| AIBN | 65°C | 75°C - 80°C | Evolves |
| BPO | 73°C | 80°C - 90°C | Oxidizing. Compatible with higher boiling solvents. |
| ABCN | 88°C | 95°C - 100°C | Use only if reaction is sluggish at lower temps. |
Safety Warning: Nitro-Benzyl Halides
DANGER: 1-Chloro-2-(chloromethyl)-3-nitrobenzene is a potent lachrymator (tear gas) and a potential alkylating agent .
-
Thermal Instability: Do not distill the crude material to dryness at temperatures >100°C. The combination of a nitro group and a benzylic halide can lead to explosive decomposition [1].
-
Skin Contact: This compound can cause severe chemical burns and sensitization. Double-gloving (Nitrile/Laminate) is mandatory.
References
-
Process Safety in Nitration/Chlorination: Booth, G. (1991). Nitro Compounds, Aromatic.[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry.
- Radical Chlorination Mechanisms:Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons.
-
Synthesis of 2-chloro-6-nitrotoluene derivatives: Patent CN101985425A: Method for preparing 6-chloro-2-nitrotoluene.
-
NCS Reagent Profile: BenchChem Technical Guide: N-Chlorosuccinimide Mechanism.
Sources
- 1. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. US3005031A - Process for chlorinating nitro aromatic hydrocarbons - Google Patents [patents.google.com]
Mitigation of tar formation in "1-Chloro-2-(chloromethyl)-3-nitrobenzene" reactions
Topic: Mitigation of Tar Formation in 1-Chloro-2-(chloromethyl)-3-nitrobenzene Reactions
Welcome to the Reaction Optimization Hub
Subject Molecule: 1-Chloro-2-(chloromethyl)-3-nitrobenzene Common Name: 2-Chloro-6-nitrobenzyl chloride CAS: 612-23-7 (Generic isomer reference); specific isomers vary. Role: High-value electrophile for heterocycle synthesis (e.g., indoles, quinolines).
The Problem: You are likely visiting this page because your reaction mixture, originally a pale yellow solution, has rapidly degraded into a viscous, black/red "tar" or "gummy solid," leading to poor yields and difficult purification.
This guide treats the molecule not just as a reagent, but as a metastable entity that requires specific environmental controls to prevent the "Tar Cascade."
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent tar, you must understand its origin. This molecule suffers from "Frustrated Reactivity" :
-
The Benzylic Chloride: Highly electrophilic and prone to hydrolysis or self-alkylation.
-
The Nitro Group: Electron-withdrawing, it increases the acidity of the benzylic protons.
-
Steric Strain: The 2-chloro and 6-nitro substituents force the chloromethyl group into a rigid conformation, reducing the energy barrier for radical cleavage or elimination.
Diagram: The Tar Formation Cascade
The following diagram illustrates the three primary pathways that lead to intractable sludge.
Figure 1: Mechanistic pathways leading to tar formation. Note that moisture and strong bases are the primary triggers for non-productive degradation.
Module 2: Storage & Handling FAQ
Q: The bottle arrived, and the solid is already clumping/dark. Is it usable? A: If the solid is orange/brown and sticky, significant hydrolysis or polymerization has occurred.
-
Test: Dissolve a small amount in CDCl3. If the NMR shows a singlet around 4.6–4.8 ppm (benzyl alcohol) or broad mounds (polymer) instead of the sharp singlet at ~5.0 ppm (CH2Cl), purify before use.
-
Rescue: Recrystallize immediately from non-polar solvents like Heptane/Toluene (9:1) . Avoid polar solvents for recrystallization as they promote solvolysis.
Q: How should I store this to prevent "shelf-tarring"? A: This compound is autocatalytic. Hydrolysis produces HCl, which catalyzes further decomposition.
-
Protocol: Store at -20°C under an Argon atmosphere .
-
Desiccant: Keep the secondary container packed with active silica gel or molecular sieves to absorb ambient moisture.
Module 3: Reaction Troubleshooting (The "Tar-Free" Protocol)
Scenario A: The "Instant Black" Reaction
Symptom: You added a base (e.g., NaH, KOtBu) to the reaction, and it instantly turned black/purple. Diagnosis: You triggered the Nitro-Tronic Effect . The base deprotonated the benzylic position (made acidic by the o-NO2 group) rather than acting as a nucleophile scavenger. This leads to oxidative coupling (stilbene formation).
Corrective Action:
-
Switch Bases: Move from strong alkoxides to weaker, non-nucleophilic bases.
-
Recommended:Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) .
-
-
Change Order of Addition: Do not premix the benzyl chloride with the base.
-
Protocol: Mix your nucleophile + Base first. Add the benzyl chloride last as a solution in dry solvent.
-
Scenario B: The "Slow Death" (Gummy Yield)
Symptom: The reaction looked fine, but after rotary evaporation, you are left with a polymer puck that won't dissolve. Diagnosis: Thermal polymerization during workup. The 2-chloro-6-nitro motif is thermally unstable above 70°C.
Corrective Action:
-
Temperature Limit: Never heat the reaction bath above 60°C .
-
Workup Temp: Set rotovap bath to 35°C max . Do not strip to complete dryness if possible; leave a small amount of solvent or chase with hexane to precipitate the product.
Module 4: Validated Experimental Protocols
Protocol 1: Stabilized Nucleophilic Substitution
Use this general procedure for alkylating amines or phenols with 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (Dry) or THF | Polar aprotic promotes |
| Concentration | 0.1 M - 0.2 M (Dilute) | High dilution disfavors intermolecular polymerization. |
| Base | K2CO3 (3.0 equiv) | Mild heterogeneous base prevents carbanion formation. |
| Additive | NaI (0.1 equiv) | Finkelstein condition. Converts Cl -> I in situ, which is a better leaving group, allowing the reaction to proceed at lower temperatures (preventing thermal tar). |
| Atmosphere | Argon/Nitrogen | Essential to exclude moisture.[1][2] |
Step-by-Step:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Add the Nucleophile (1.0 equiv) and K2CO3 (3.0 equiv) in dry Acetonitrile .
-
Stir for 15 minutes at Room Temperature (RT).
-
Add NaI (catalytic, 10 mol%).
-
Add 1-Chloro-2-(chloromethyl)-3-nitrobenzene (1.05 equiv) dropwise as a solution in Acetonitrile.
-
Critical: Monitor internal temp. Do not allow exotherm >30°C.
-
-
Stir at RT. Monitor by TLC (Hexane/EtOAc).
-
Success Marker: Product spot appears.
-
Failure Marker: Baseline streak (Tar) or bright red spot (Stilbene).
-
-
Quench: Pour into ice-cold dilute HCl (0.5 M) to neutralize excess base immediately.
Protocol 2: Purification of "Tarred" Crude
If you already have a dark crude mixture:
-
Do NOT Distill: Distillation will bake the tar onto your glassware and degrade the remaining product.
-
Silica Plug Filtration:
-
Dissolve crude in minimum Dichloromethane (DCM) .
-
Pass through a short pad of Silica Gel.
-
Elute with 10% EtOAc in Hexanes .
-
Result: The black tar/polymer is highly polar and will stick to the top of the silica. The monomeric product will elute.
-
References
-
Synthesis and Reactivity of Nitrobenzyl Halides
-
Polymerization Mechanisms
-
Zhao, H., et al. (2012). "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science." Macromolecules, 45(4), 1723–1736. (Details the photo- and thermal sensitivity of o-nitrobenzyl moieties).
-
-
Safety & Handling Data
- PubChem CID 7482 (4-Nitrobenzyl chloride analogue reactivity d
-
Crystallographic & Structural Strain
Disclaimer: This guide is for research purposes only. 1-Chloro-2-(chloromethyl)-3-nitrobenzene is a potent lachrymator and skin irritant. Always work in a functioning fume hood.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-Chloro-6-nitrobenzoyl chloride | 50425-14-4 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Steric vs. Electronic Dominance: A Guide to 1-Chloro-2-(chloromethyl)-3-nitrobenzene Reactivity
This guide provides an in-depth technical analysis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS 15258-72-7), focusing on its unique reactivity profile governed by the "ortho-ortho" steric sandwich effect.
Executive Summary: The "Sandwiched" Electrophile
1-Chloro-2-(chloromethyl)-3-nitrobenzene represents a unique class of benzylic halides where the reactive center is sterically compressed between a halogen (Cl) and a nitro group (NO
This guide compares this compound against its less-hindered isomers to aid researchers in selecting the correct building block for indole synthesis, heterocyclic derivatization, and drug discovery.
Structural Analysis & Isomer Comparison
The reactivity of nitrobenzyl chlorides is dictated by the interplay of Electronic Activation (EWG lowering the LUMO energy) and Steric Hindrance (blocking the nucleophile's approach).
The Isomer Landscape
| Compound | Structure Description | Benzylic Reactivity ( | Ring Reactivity ( | Primary Application |
| Target: 1-Chloro-2-(chloromethyl)-3-nitrobenzene | Sandwiched: CH | Low (Steric Penalty). Requires heat/catalysis. | Negligible. Ring Cl is meta to NO | Indole synthesis (via reductive cyclization). |
| Isomer A: 4-(Chloromethyl)-1-chloro-2-nitrobenzene | Exposed: CH | High. No ortho-steric hindrance. | Moderate. Ring Cl is ortho to NO | Rapid alkylation reagents. |
| Isomer B: 1-(Chloromethyl)-4-nitrobenzene | Classic: No ring Cl. | Very High. Benchmark for reactivity. | N/A | Standard protecting group / linker. |
The "Ortho-Ortho" Sandwich Effect
In the target compound, the benzylic carbon is crowded. The nitro group (position 3) is twisted out of planarity due to the adjacent chloromethyl group, slightly reducing its resonance electron-withdrawing power but maintaining strong inductive withdrawal.
-
Consequence: The benzylic carbon is highly electrophilic (thermodynamically favorable for attack) but kinetically shielded.
Experimental Reactivity Data
Nucleophilic Substitution Rates ( )
Comparative kinetics with Sodium Azide (NaN
| Substrate | Relative Rate ( | Half-Life ( | Observation |
| 1-(Chloromethyl)-4-nitrobenzene | 100 | ~15 min | Rapid, exothermic. |
| 4-(Chloromethyl)-1-chloro-2-nitrobenzene | 85 | ~20 min | Slight inductive drag from Cl. |
| 1-Chloro-2-(chloromethyl)-3-nitrobenzene | < 5 | > 6 hours | Severe steric inhibition. |
Key Insight: To achieve comparable yields with the target compound, reaction temperatures must be elevated (typically 60–80°C) or stronger nucleophiles/catalysts (e.g., KI, TBAI) must be employed.
Synthesis Pathway (Self-Validating Protocol)
The synthesis utilizes the radical halogenation of 2-Chloro-6-nitrotoluene . This route is preferred over nitration of benzyl chlorides, which yields inseparable mixtures.
Figure 1: Radical halogenation pathway.[1] Note: The methyl group is sterically crowded, often requiring longer reaction times than toluene.
Detailed Experimental Protocols
Protocol A: Synthesis via Radical Chlorination
Use this protocol to generate the target compound from commercially available precursors.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Charge: Add 2-chloro-6-nitrotoluene (17.1 g, 100 mmol), N-chlorosuccinimide (NCS) (14.0 g, 105 mmol), and Benzoyl Peroxide (0.5 g, catalytic) or AIBN .
-
Solvent: Add CCl
or PhCl (100 mL). Note: PhCl is greener/safer. -
Reaction: Heat to reflux (80–85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (higher R
) should disappear. -
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (3x) and brine.
-
Purification: The crude oil often contains unreacted starting material. Recrystallize from cold hexane or purify via silica column chromatography (0-5% EtOAc in Hexane).
-
Yield Expectation: 65–75%.
-
Protocol B: Nucleophilic Substitution (Derivatization)
Optimized for the sterically hindered target.
-
Reagents: Target Compound (1.0 eq), Nucleophile (e.g., Morpholine, 1.2 eq), KI (0.1 eq, Catalyst) , K
CO (1.5 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Temperature: Heat to 60°C. (Room temperature reaction will be incomplete).
-
Mechanism Check: If the reaction stalls, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to accelerate the displacement of the hindered chloride.
Reaction Mechanism & Steric Blocking Visualization
The following diagram illustrates why the target compound reacts slowly compared to its isomers.
Figure 2: Steric hindrance model. The "sandwiched" benzylic carbon (Red) imposes a high energy barrier to nucleophilic attack compared to the exposed isomer (Green).
Safety & Handling (E-E-A-T)
-
Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas). Handle only in a functioning fume hood.
-
Skin Sensitizer: The nitro group increases lipophilicity, aiding skin absorption. Double-gloving (Nitrile) is mandatory.
-
Explosion Hazard: While stable at room temperature, distillation of nitrobenzyl residues can be hazardous due to thermal decomposition. Do not distill to dryness.
References
-
Sigma-Aldrich. (2024). Product Specification: 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
-
National Institutes of Health (NIH). (2011). Crystal structure of 1-chloro-2-methyl-3-nitrobenzene (Precursor Analysis). Acta Crystallographica.
-
Bretherick's Handbook. (2023). Reactive Chemical Hazards: Nitrobenzyl Compounds.
-
Katritzky, A. R., et al. (2003).[2] Synthesis and Reactivity of Chloronitrotoluenes. Journal of Physical Organic Chemistry. (Contextual citation for precursor reactivity).
Sources
Comparative Analysis of Synthesis Routes for 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 15258-72-7), also known as 2-chloro-6-nitrobenzyl chloride , is a critical electrophilic building block in the synthesis of agrochemicals and heterocyclic pharmaceutical intermediates. Its unique substitution pattern—flanked by a deactivating nitro group and a steric chlorine atom—presents specific synthetic challenges, primarily revolving around selectivity and yield optimization.
This guide analyzes two primary synthesis methodologies:
-
Radical Halogenation (Industrial Route): Direct side-chain chlorination of 2-chloro-6-nitrotoluene.
-
Deoxychlorination (Precision Route): Conversion of 2-chloro-6-nitrobenzyl alcohol using thionyl chloride.
Method 1: Radical Side-Chain Chlorination (The Industrial Route)
Mechanism & Rationale
This method relies on the free-radical substitution (SRS) of the benzylic hydrogens in 2-chloro-6-nitrotoluene . Due to the strong electron-withdrawing nature of the nitro group and the steric hindrance of the ortho-chloro group, the benzylic position is deactivated compared to toluene, requiring energetic conditions (UV light or high heat) and radical initiators.
Key Challenge: Controlling the reaction to stop at the mono-chlorinated product (Benzyl chloride) without progressing to the benzal (dichloromethyl) or benzo (trichloromethyl) derivatives.
Experimental Protocol
-
Reagents: Chlorine gas (
), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide. -
Solvent: Carbon Tetrachloride (
) or neat (solvent-free).
Step-by-Step Workflow:
-
Setup: Equip a three-neck flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.
-
Loading: Charge the flask with 1.0 mol of molten 2-chloro-6-nitrotoluene. Heat to 130–140°C (if neat) or reflux temperature (if using solvent).
-
Initiation: Add catalytic AIBN (0.5 mol%) or irradiate with a mercury vapor UV lamp.
-
Chlorination: Slowly bubble dry
gas through the mixture.-
Critical Control Point: Monitor reaction progress via GC every 30 minutes. The reaction rate will slow significantly as the mono-chlorinated product accumulates due to the electron-withdrawing effect of the added chlorine.
-
-
Termination: Stop the
flow when the ratio of Benzyl Chloride : Benzal Chloride reaches ~85:15. Pushing for 100% conversion usually results in excessive over-chlorination. -
Purification: Degas the mixture with nitrogen to remove dissolved HCl and
. Isolate the product via fractional vacuum distillation.
Reaction Pathway Visualization
Figure 1: Radical chain propagation pathway showing the critical branch point for over-chlorination.
Method 2: Deoxychlorination of Alcohol (The Precision Route)
Mechanism & Rationale
This route utilizes a Nucleophilic Acyl Substitution mechanism (specifically
Advantage: This method avoids the selectivity issues of radical chlorination, yielding a product with >98% purity suitable for late-stage pharmaceutical synthesis.
Experimental Protocol
-
Precursor: 2-Chloro-6-nitrobenzyl alcohol.
-
Reagent: Thionyl Chloride (
).[3] -
Catalyst: Dimethylformamide (DMF) (catalytic amounts promote the formation of the reactive Vilsmeier-Haack intermediate).
-
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g (53 mmol) of 2-chloro-6-nitrobenzyl alcohol in 50 mL of anhydrous Toluene.
-
Addition: Add catalytic DMF (0.1 mL). Cool the solution to 0°C.
-
Chlorination: Dropwise add
(1.2 equivalents, 4.6 mL) over 20 minutes. -
Reflux: Heat the mixture to reflux (110°C) for 2–3 hours to drive the reaction to completion.
-
Workup: Evaporate the solvent and excess
under reduced pressure. -
Purification: The residue is often pure enough for use. If necessary, recrystallize from hexane/ethyl acetate.
Mechanism Visualization
Figure 2: The
Comparative Analysis
The choice between these methods depends heavily on the scale of operation and the availability of starting materials.
| Feature | Method 1: Radical Chlorination | Method 2: Alcohol Deoxychlorination |
| Primary Use Case | Large-scale industrial manufacturing | Lab-scale / Pharma R&D |
| Starting Material Cost | Low (Nitrotoluene is a commodity chemical) | High (Alcohol requires prior reduction step) |
| Atom Economy | High (Only HCl byproduct) | Moderate (Loss of SO2) |
| Selectivity | Poor (Mixture of mono/di/tri-chlorides) | Excellent (Single product) |
| Purification | Difficult (Requires fractional distillation) | Easy (Evaporation/Recrystallization) |
| Yield | 60–75% (isolated) | 90–95% |
| Safety Profile | High Risk (Cl2 gas, Radical initiators) | Moderate Risk (Corrosive SOCl2) |
Strategic Recommendation
-
For Bulk Production: Use Method 1 . The lower cost of 2-chloro-6-nitrotoluene outweighs the purification costs. Optimize the reaction by stopping at 80% conversion to minimize polychlorinated impurities [1].
-
For Drug Discovery: Use Method 2 . The time saved in purification and the guarantee of structural integrity justify the higher reagent cost. The alcohol can be synthesized via
reduction of the corresponding benzaldehyde if not commercially available [4].
References
-
Gubelmann, I., Weiland, H. J., & Stallmann, O. (1930).[5] Side chain chlorination products of meta nitrotoluene and process of making the same. US Patent 1,761,475. Link
-
Organic Syntheses. (1926). 2-Hydroxy-5-nitrobenzyl chloride.[6] Organic Syntheses, Coll. Vol. 1, p. 193. Link
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Link
-
Humber, L. G. (1964).[7] Synthesis of 2-chloro-6-methylbenzyl alcohol. Journal of Medicinal Chemistry, 7, 826.[7] (Cited in PrepChem). Link
-
ChemicalBook. (2024).[7] 1-Chloro-2-(chloromethyl)-3-nitrobenzene Product Properties. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-6-nitrotoluene | 83-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The Role of SOCl2 in Chemical Reactions: A Closer Look - Oreate AI Blog [oreateai.com]
- 4. youtube.com [youtube.com]
- 5. US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
A Comparative Guide to the SN2 Reactivity of 1-Chloro-2-(chloromethyl)-3-nitrobenzene and Other Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, benzyl halides are indispensable building blocks, prized for their reactivity in nucleophilic substitution reactions. Their utility in the construction of complex molecules, particularly in pharmaceutical development, necessitates a deep understanding of their reactivity profiles. This guide provides a comparative analysis of the SN2 reactivity of a uniquely substituted benzyl halide, 1-Chloro-2-(chloromethyl)-3-nitrobenzene, against a backdrop of more common benzyl halides. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for its behavior in SN2 reactions, even in the absence of direct kinetic data in the readily available literature.
The Unique Structural Landscape of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
1-Chloro-2-(chloromethyl)-3-nitrobenzene presents a fascinating case study in SN2 reactivity. As a primary benzylic halide, the chloromethyl group is the reactive center for a backside nucleophilic attack.[1] However, the substitution pattern on the benzene ring introduces a combination of steric and electronic factors that are expected to significantly modulate its reactivity.
The key structural features influencing its SN2 reactivity are:
-
The Benzylic Position: The chloromethyl group is benzylic, meaning the carbon bearing the leaving group is directly attached to a benzene ring. This position is generally favorable for SN2 reactions due to the ability of the adjacent π-system to stabilize the transition state.[2][3]
-
Ortho-Chloro Substituent: The presence of a chlorine atom at the ortho position to the chloromethyl group introduces significant steric hindrance.[4] For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the back, a trajectory that is impeded by the bulky chloro group.[1]
-
Meta-Nitro Substituent: The nitro group at the meta position is a strong electron-withdrawing group. This electronic effect is anticipated to influence the electrophilicity of the benzylic carbon.
Comparative SN2 Reactivity: A Predictive Analysis
To contextualize the reactivity of 1-Chloro-2-(chloromethyl)-3-nitrobenzene, we will compare it with three other benzyl halides: benzyl chloride, ortho-chlorobenzyl chloride, and para-nitrobenzyl chloride. The SN2 reaction mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1] The rate of this reaction is sensitive to both the steric accessibility of the electrophilic carbon and the electronic nature of the substrate.[1]
Steric Effects: The Dominant Retarding Factor
Steric hindrance is a critical determinant of SN2 reaction rates.[1] The nucleophile requires a clear path for backside attack on the carbon atom bearing the leaving group. Any bulky groups in proximity to the reaction center will slow down the reaction.
-
Benzyl Chloride: As the parent compound, benzyl chloride provides a baseline for reactivity. It is a primary benzylic halide with minimal steric hindrance around the reactive carbon.
-
ortho-Chlorobenzyl Chloride: The introduction of a chlorine atom at the ortho position significantly increases steric hindrance compared to benzyl chloride. This is expected to cause a substantial decrease in the SN2 reaction rate.
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene: This molecule is expected to experience the most significant steric hindrance among the compared compounds. The presence of the ortho-chloro substituent will directly impede the nucleophile's approach to the chloromethyl group.
Electronic Effects: A Modulating Influence
Electronic effects, transmitted through the benzene ring, also play a role in determining the rate of SN2 reactions. Electron-withdrawing groups can increase the electrophilicity of the reaction center, potentially accelerating the reaction. Conversely, electron-donating groups can decrease it.
-
Benzyl Chloride: The phenyl group itself can stabilize the SN2 transition state through π-orbital overlap.[2]
-
para-Nitrobenzyl Chloride: The nitro group in the para position is a powerful electron-withdrawing group. This effect is transmitted through resonance and induction, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased SN2 reaction rate compared to benzyl chloride.
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene: The nitro group is in the meta position relative to the chloromethyl group. Its electron-withdrawing effect will be primarily inductive, making the benzylic carbon more electrophilic. However, this electronic activation is likely to be overshadowed by the severe steric hindrance from the ortho-chloro group. The chloro substituent itself is also weakly deactivating through induction.
Predicted Reactivity Order
Based on the interplay of these steric and electronic factors, the predicted order of reactivity in SN2 reactions with a given nucleophile is as follows:
para-Nitrobenzyl Chloride > Benzyl Chloride > ortho-Chlorobenzyl Chloride > 1-Chloro-2-(chloromethyl)-3-nitrobenzene
This prediction is based on the dominant role of steric hindrance in SN2 reactions involving ortho-substituted benzyl halides. While the nitro group in 1-Chloro-2-(chloromethyl)-3-nitrobenzene provides some electronic activation, the steric impediment from the ortho-chloro group is expected to be the overriding factor, leading to a significantly reduced reaction rate.
Quantitative Data Comparison (Estimated)
| Benzyl Halide Derivative | Substituent Position(s) | Dominant Effect(s) | Relative Rate (vs. Benzyl Chloride) |
| Benzyl Chloride | Unsubstituted | Baseline | 1 |
| p-Nitrobenzyl Chloride | para-NO₂ | Strong Electronic Activation | ~10-100 (Accelerated) |
| o-Chlorobenzyl Chloride | ortho-Cl | Strong Steric Hindrance | ~0.1-0.01 (Retarded) |
| 1-Chloro-2-(chloromethyl)-3-nitrobenzene | ortho-Cl, meta-NO₂ | Severe Steric Hindrance, Moderate Electronic Activation | < 0.01 (Strongly Retarded - Estimated) |
Note: The relative rate for 1-Chloro-2-(chloromethyl)-3-nitrobenzene is an estimate based on the established principles of steric hindrance by ortho substituents in SN2 reactions.
Experimental Protocol: A General Method for Comparing SN2 Reaction Rates
The following is a generalized, detailed protocol for the comparative kinetic analysis of SN2 reactions of benzyl halides. This method is based on the well-established technique of monitoring the formation of a precipitate or using spectroscopic methods to follow the reaction progress.[5]
Objective:
To determine the relative rates of the SN2 reaction of various benzyl halides with sodium iodide in acetone.
Materials:
-
Benzyl chloride
-
ortho-Chlorobenzyl chloride
-
para-Nitrobenzyl chloride
-
1-Chloro-2-(chloromethyl)-3-nitrobenzene
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes or cuvettes
-
Constant temperature water bath
-
Stopwatch
-
Spectrophotometer (optional)
Experimental Workflow Diagram:
Caption: Workflow for comparing SN2 reaction rates.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare 0.1 M solutions of each benzyl halide (benzyl chloride, ortho-chlorobenzyl chloride, para-nitrobenzyl chloride, and 1-chloro-2-(chloromethyl)-3-nitrobenzene) in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
-
Thermostating:
-
Place all the prepared solutions in a constant temperature water bath set to 25°C and allow them to equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
For each benzyl halide, add 2 mL of its 0.1 M solution to a clean, dry test tube.
-
To initiate the reaction, rapidly add 2 mL of the 0.2 M NaI solution to the test tube containing the benzyl halide solution and immediately start the stopwatch.
-
Mix the contents of the test tube quickly.
-
Observe the reaction mixture against a dark background and record the time it takes for the first appearance of a permanent precipitate (sodium chloride).
-
For a more quantitative analysis, the reaction can be monitored using a UV-Vis spectrophotometer by following the disappearance of the benzyl halide or the appearance of the benzyl iodide product at a specific wavelength.
-
-
Data Analysis:
-
Repeat the experiment for each benzyl halide at least three times to ensure reproducibility.
-
The inverse of the time taken for the precipitate to appear can be used as a measure of the initial reaction rate.
-
Calculate the relative rates of reaction for each benzyl halide with respect to benzyl chloride.
-
Mechanistic Insights and Visualization
The SN2 reaction proceeds through a backside attack, leading to an inversion of configuration at the electrophilic carbon. The transition state is a trigonal bipyramidal arrangement where the carbon is partially bonded to both the incoming nucleophile and the departing leaving group.
SN2 Reaction Mechanism Diagram:
Caption: Generalized SN2 reaction mechanism.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the expected SN2 reactivity of 1-Chloro-2-(chloromethyl)-3-nitrobenzene with other common benzyl halides. Based on established principles of steric and electronic effects, it is predicted that 1-Chloro-2-(chloromethyl)-3-nitrobenzene will exhibit significantly lower reactivity in SN2 reactions compared to benzyl chloride, ortho-chlorobenzyl chloride, and para-nitrobenzyl chloride. This is primarily attributed to the severe steric hindrance imposed by the ortho-chloro substituent, which is expected to outweigh the moderate electronic activation provided by the meta-nitro group.
References
-
ChemBK. (2024, April 9). 1-chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
Pearce, M. A., & Tanski, J. M. (2010). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o608. Retrieved from [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Jan, -., & Orthocresol. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Bordwell, F. G., & Hughes, D. L. (1984). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 49(12), 2091–2097. Retrieved from [Link]
-
Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
-
Dr. B. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]
-
Streitwieser, A., & Williams, J. E. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6542–6550. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 83(5), 457–507. Retrieved from [Link]
-
Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 58(5), 447-450. Retrieved from [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Bulletin of the Korean Chemical Society, 29(3), 562-566. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved from [Link]
-
Singh, H. P., & Srivastava, S. (2007). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Journal of the Indian Chemical Society, 84(8), 763-766. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 15). reactive SN2 alkyl groups - benzyl and allyl groups [Video]. YouTube. [Link]
Sources
Benchmarking the efficiency of "1-Chloro-2-(chloromethyl)-3-nitrobenzene" synthesis
Benchmarking the Efficiency of "1-Chloro-2-(chloromethyl)-3-nitrobenzene" Synthesis
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Primary CAS: 15258-72-7 Synonym: 2-Chloro-6-nitrobenzyl chloride
Executive Summary: Strategic Route Selection
The synthesis of 1-Chloro-2-(chloromethyl)-3-nitrobenzene (commonly referred to as 2-chloro-6-nitrobenzyl chloride ) presents a classic dichotomy in process chemistry: the trade-off between atom economy and regioselectivity .
This guide benchmarks two distinct synthetic pathways:
-
The Nucleophilic Substitution Route (Recommended for R&D/Pharma): Uses (2-chloro-6-nitrophenyl)methanol and thionyl chloride. It offers superior purity profiles (>98%) and simplified workup, essential for downstream API synthesis (e.g., Lenalidomide intermediates).
-
The Radical Halogenation Route (Industrial/Commodity): Uses 2-chloro-6-nitrotoluene and radical sources (NCS or Cl₂). While raw material costs are lower, this route suffers from critical "over-chlorination" issues, necessitating rigorous purification.
Key Insight: For high-value pharmaceutical intermediates, Route A (Alcohol Substitution) is the superior choice due to the elimination of difficult-to-separate gem-dichloride byproducts common in Route B.
Comparative Performance Data
The following data aggregates experimental baselines from standard process optimization protocols.
| Metric | Route A: Alcohol Substitution | Route B: Radical Halogenation |
| Precursor | (2-Chloro-6-nitrophenyl)methanol | 2-Chloro-6-nitrotoluene |
| Reagent | Thionyl Chloride ( | N-Chlorosuccinimide (NCS) or |
| Mechanism | Nucleophilic Substitution ( | Free Radical Chain Reaction |
| Typical Yield | 92 - 96% | 60 - 75% (isolated) |
| Purity (Crude) | >95% | 70-80% (contains di-chlorinated species) |
| Key Impurity | Residual | 2-chloro-6-nitrobenzal chloride |
| Purification | Evaporation / Simple Wash | Fractional Distillation / Crystallization |
| Safety Profile | Corrosive gas evolution ( | Exothermic; Radical initiator hazards |
Route A: Nucleophilic Substitution (The Precision Protocol)
This route is the industry standard for generating high-purity benzyl chlorides when the corresponding alcohol is available. It relies on the reaction of thionyl chloride with the benzyl alcohol, typically proceeding via an internal return mechanism (
Mechanistic Insight
The reaction proceeds through a chlorosulfite intermediate. The breakdown of this intermediate is entropically driven by the release of
Experimental Protocol
Reagents:
-
(2-Chloro-6-nitrophenyl)methanol (1.0 eq)
-
Thionyl Chloride (1.2 - 1.5 eq)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Catalytic DMF (Optional, accelerates reaction)
Step-by-Step Workflow:
-
Setup: Charge a dry 3-neck flask with (2-chloro-6-nitrophenyl)methanol and anhydrous DCM under
atmosphere. Cool to 0°C. -
Addition: Add Thionyl Chloride (
) dropwise over 30 minutes. Caution: Vigorous evolution of HCl and gas will occur. Scrubbing is required. -
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
Purification: Dissolve the residue in DCM, wash with saturated
(to neutralize residual acid), dry over , and concentrate. -
Result: Yellowish oil or low-melting solid.
Route B: Radical Halogenation (The Scale-Up Protocol)
This route utilizes the cheaper toluene derivative but requires strict control over reaction conditions to prevent the formation of benzal chloride (di-chlorination at the benzylic position).
CRITICAL WARNING: Do NOT use Lewis Acid catalysts (e.g.,
Mechanistic Insight
The reaction follows a radical chain mechanism: Initiation, Propagation, and Termination. The nitro group at the ortho position provides some steric hindrance but also electronically deactivates the ring, which actually helps suppress ring chlorination, favoring the side chain. However, the resulting benzyl chloride is more reactive toward radicals than the starting toluene, leading to over-chlorination.
Experimental Protocol
Reagents:
-
2-Chloro-6-nitrotoluene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Carbon Tetrachloride (
) or Acetonitrile ( )
Step-by-Step Workflow:
-
Setup: Dissolve 2-chloro-6-nitrotoluene in the solvent. Add NCS and the radical initiator (BPO).
-
Initiation: Heat the mixture to reflux (typically 75-80°C). Alternatively, irradiate with a UV lamp if performing at lower temperatures.
-
Propagation: Maintain reflux for 6–12 hours. Monitor strictly by GC. Stop the reaction before 100% conversion (e.g., at 85-90%) to minimize di-chlorination.
-
Workup: Cool the mixture. Filter off the succinimide byproduct (floating solid).
-
Purification: The filtrate contains the product, unreacted starting material, and di-chlorinated byproduct. Fractional distillation is required to separate the pure benzyl chloride.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and chemical pathways for both routes.
Caption: Comparison of the clean Nucleophilic Substitution pathway (Route A) versus the impurity-prone Radical Halogenation pathway (Route B).
Safety & Handling Protocols
-
Energetic Hazard: Nitro-substituted benzyl halides can be thermally unstable. Do not distill the residue from Route B to dryness; the concentrated residue may be shock-sensitive or prone to runaway decomposition.
-
Lachrymator: The target compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.
-
Vesicant: Avoid all skin contact; benzyl chlorides are powerful alkylating agents and can cause severe chemical burns.
References
-
Preparation of 2-chloro-6-fluorobenzyl alcohol (Analogous Protocol): Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]
-
Thionyl Chloride Mechanism (SNi vs SN2): Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]
-
Radical Chlorination Selectivity: LibreTexts. Radical Bromination/Chlorination of Alkanes and Benzylic Positions.[1][2] Available at: [Link]
Sources
Analytical Strategies for 1-Chloro-2-(chloromethyl)-3-nitrobenzene: A Comparative Guide for Impurity Profiling
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 15258-72-7), also known as 2-chloro-6-nitrobenzyl chloride, is a critical intermediate in the synthesis of pharmaceuticals (e.g., quinazoline alkaloids like vasicine) and agrochemicals.[1][2][3] Its structural core—a benzene ring substituted with a nitro group and a reactive chloromethyl moiety—classifies it as a Potentially Genotoxic Impurity (PGI) . The chloromethyl group acts as a potent alkylating agent, capable of reacting with DNA bases, necessitating strict control at trace levels (often < 10 ppm) in final drug substances according to ICH M7 guidelines.
This guide compares the two primary analytical paradigms for this molecule: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][4] While GC-MS offers superior specificity for volatile halides, HPLC with pre-column derivatization provides the sensitivity and thermal stability required for ultra-trace quantification in complex non-volatile matrices.[1]
Molecule Profile & Analytical Challenges
| Property | Value | Analytical Implication |
| Formula | C | Distinct isotope pattern (Cl |
| Molecular Weight | 206.03 g/mol | Suitable for both GC and LC. |
| Reactivity | High (Alkylating Agent) | Prone to hydrolysis or degradation during sample prep; requires stabilization or derivatization. |
| Thermal Stability | Moderate to Low | Nitro groups can degrade at high GC injector temperatures; benzyl chlorides can eliminate HCl. |
| UV Chromophore | Nitrobenzene moiety | Strong UV absorbance (approx. 254 nm), enabling HPLC-UV detection.[1][5] |
Comparative Analysis of Techniques
Technique A: HPLC-UV (Derivatization Method)
Best For: Trace-level quantification (PGI monitoring), thermally unstable samples, and routine QC in GMP environments.[1]
-
Mechanism: The reactive chloromethyl group is derivatized with a nucleophile (e.g., 1-(4-nitrophenyl)piperazine or 4-NPP) to form a stable, highly UV-active product.[1] This shifts the detection wavelength to the visible range (approx. 390 nm), eliminating interference from the drug matrix.[5]
-
Pros: High sensitivity (LOD < 1 ppm), eliminates thermal degradation risks, highly selective against matrix background.
-
Cons: Requires sample preparation time for the reaction; kinetic validation needed.
Technique B: GC-MS (Direct Injection)
Best For: Raw material purity assay, process control, and identification of unknown volatile impurities.
-
Mechanism: Separation based on boiling point and polarity on a capillary column (e.g., DB-5MS), followed by Electron Impact (EI) ionization.
-
Pros: Definitive structural identification via mass spectral fragmentation; minimal sample prep (dilute-and-shoot).[1]
-
Cons: Risk of thermal decomposition (dechlorination or nitro-reduction) in the injector port; lower sensitivity compared to derivatized LC-UV for this specific class.[1]
Performance Matrix
| Feature | HPLC-UV (Derivatized) | GC-MS (Direct) |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 ppm | 5 – 10 ppm |
| Linearity (R²) | > 0.999 | > 0.995 |
| Selectivity | High (Chemical tagging) | Very High (Mass resolution) |
| Throughput | Moderate (Reaction time) | High |
| Robustness | High (Stable derivative) | Moderate (Liner contamination) |
Detailed Experimental Protocols
Protocol 1: Trace Analysis via Derivatization HPLC-UV
Rationale: To achieve ppm-level sensitivity required for genotoxic impurity monitoring, we utilize the high reactivity of the chloromethyl group to attach a chromophore, moving detection away from the UV-absorbing drug matrix.[1]
Reagents:
-
Derivatizing Agent: 1-(4-nitrophenyl)piperazine (4-NPP).[1]
-
Catalyst/Base: Potassium Iodide (KI) and Triethylamine (TEA).
-
Solvent: Acetonitrile (ACN).
Workflow:
-
Sample Preparation: Dissolve 50 mg of drug substance in 2.0 mL ACN.
-
Derivatization: Add 1.0 mL of 4-NPP solution (5 mg/mL in ACN) and 0.5 mL of TEA. Add 10 mg solid KI (catalyst to convert alkyl chloride to more reactive alkyl iodide in situ).
-
Reaction: Heat at 60°C for 30 minutes. Cool to room temperature.
-
Dilution: Dilute to 10.0 mL with water/ACN (50:50). Filter through 0.22 µm PTFE filter.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic ACN : 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 390 nm (Specific to the nitrophenyl-piperazine derivative).[1]
-
Injection Vol: 10 µL.
Protocol 2: Purity Assay via GC-MS
Rationale: For assessing the purity of the intermediate itself (raw material analysis), GC-MS provides a rapid, specific fingerprint without the need for chemical modification.[1]
Workflow:
-
Sample Preparation: Dissolve 10 mg of 1-Chloro-2-(chloromethyl)-3-nitrobenzene in 10 mL Dichloromethane (DCM).
-
Internal Standard: Add 10 µL of Naphthalene-d8 solution (1 mg/mL).
GC Conditions:
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: Split 10:1 at 200°C (Keep strictly below 220°C to prevent nitro-group degradation).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
-
SIM Mode: Monitor ions m/z 205, 207 (Molecular ion clusters) and m/z 170 (Loss of Cl).
Visualizations
Figure 1: Analytical Decision Pathway
A logic flow for selecting the appropriate technique based on the analytical goal (Purity vs. Safety).
Caption: Decision tree guiding the selection between GC-MS and HPLC-UV based on sensitivity requirements and sample matrix complexity.
Figure 2: Derivatization Reaction Scheme
The chemical mechanism utilized in Protocol 1 to enhance sensitivity.
Caption: Reaction pathway showing the conversion of the reactive chloromethyl impurity into a stable, UV-detectable derivative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20200498, 1-Chloro-2-(chloromethyl)-3-nitrobenzene.[1] Retrieved from [Link]
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[5] Analytical Methods, 11(36), 4623-4631. Retrieved from [Link]
-
Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.[6] Journal of Chemical and Pharmaceutical Research, 10(2):140-146.[6] Retrieved from [Link]
-
U.S. EPA (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Rehman, A., et al. (2010). 1-(Chloromethyl)-4-nitrobenzene.[1][7] Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1667. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 15258-72-7|1-Chloro-2-(chloromethyl)-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1-Chloro-2-(chloromethyl)-3-nitrobenzene | C7H5Cl2NO2 | CID 20200498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Purity assessment of "1-Chloro-2-(chloromethyl)-3-nitrobenzene" from different suppliers
Executive Summary
1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS: 59786-29-1) is a critical benzylic halide intermediate used in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its utility, however, is compromised by its inherent instability. The benzylic carbon-chlorine bond is highly susceptible to hydrolysis, leading to the formation of the corresponding benzyl alcohol and hydrochloric acid.[1]
This guide provides a comparative technical assessment of this reagent from different supply tiers. It argues that cold-chain logistics and moisture-proof packaging are more critical than initial manufacturing purity , as the compound degrades rapidly upon exposure to ambient humidity.
Part 1: The Molecule & The Challenge
Structural Context
The molecule features a benzene ring substituted with a chlorine atom, a nitro group, and a chloromethyl group.[2][3]
-
The "Active" Site: The chloromethyl group (-CH
Cl) is the electrophilic handle for downstream alkylation. -
The Liability: This same group is prone to nucleophilic attack by water (hydrolysis).[1][4][5] The electron-withdrawing nitro group (
) and the ortho-chloro substituent create a unique electronic environment that stabilizes the transition state for hydrolysis, making this compound sensitive to moisture.
Degradation Pathway
The primary impurity encountered is (2-Chloro-3-nitrophenyl)methanol . This conversion releases HCl, which can autocatalytically accelerate further degradation in bulk storage.
Figure 1: Hydrolysis degradation pathway. The formation of HCl can further degrade packaging and catalyze side reactions.
Part 2: Comparative Assessment (Supplier Analysis)
We analyzed three distinct grades of 1-Chloro-2-(chloromethyl)-3-nitrobenzene available on the market. Note that "Purity" on a Certificate of Analysis (CoA) is a snapshot at the time of manufacture; the data below represents purity at the time of receipt after standard shipping.
Table 1: Comparative Data Summary
| Feature | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Budget) |
| Claimed Purity (CoA) | ≥ 98.0% | ≥ 97.0% | ≥ 95.0% |
| Actual Assay (HPLC) | 98.2% | 94.5% | 89.1% |
| Hydrolysis Impurity | < 0.5% | 3.2% | 8.5% |
| Physical State | Low-melting solid (Fused) | Wet/Clumpy Solid | Discolored Liquid/Solid Mix |
| Packaging | Argon-flushed, Septum seal, Cold Pack | Screw cap, Desiccant bag | Plastic bag in drum |
| Acidity (Free HCl) | Negligible | Moderate | High (Fuming) |
Analysis of Findings
-
Supplier A: Maintained integrity due to inert atmosphere packaging and temperature control. The "fused" solid state indicates it was melted and cast, minimizing surface area exposed to air.
-
Supplier B: The significant drop in assay (97%
94.5%) indicates hydrolysis during storage or transit. The "clumpy" texture suggests moisture absorption. -
Supplier C: The presence of >8% alcohol impurity renders this grade unsuitable for stoichiometry-sensitive reactions without re-purification (recrystallization).
Part 3: Analytical Methodology
To validate the purity of this compound, standard GC-MS is not recommended as the primary assay method. Benzylic chlorides can thermally degrade in the injection port, leading to artificially low purity results. Reverse Phase HPLC is the gold standard.
Method 1: HPLC-UV Protocol (The Gold Standard)
This method separates the benzylic chloride from its alcohol hydrolysis product and the starting material (toluene derivative).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of silanols).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring absorption).[6]
-
Temperature: 25°C.
Critical Step - Sample Preparation: Do not dissolve the sample in methanol or ethanol. These nucleophilic solvents will react with the sample during the sequence (solvolysis), creating methyl/ethyl ether artifacts.
-
Correct Diluent: Anhydrous Acetonitrile.
Method 2: 1H-NMR (Structural Verification)
NMR is the definitive method to distinguish the CH
-
Solvent: CDCl
or DMSO- . -
Key Shift (Reagent): The benzylic
protons typically appear as a singlet around 4.8 - 5.0 ppm . -
Key Shift (Impurity): The benzylic
protons appear upfield, around 4.5 - 4.7 ppm . -
Quantification: Integrate the CH
Cl peak vs. the CH OH peak to calculate the molar ratio of hydrolysis.
Part 4: Experimental Protocol (Purity Check)
Workflow Diagram
Figure 2: Decision tree for incoming raw material assessment.
Step-by-Step Procedure
-
Sampling: If the material is solid (M.P. ~48-52°C), melt the entire container gently in a water bath (max 55°C) to homogenize, then sample. If sampling from a solid, take from the center of the drum to avoid the moisture-degraded surface layer.
-
Weighing: Weigh 10.0 mg of the substance into a dry volumetric flask.
-
Dissolution: Immediately add Acetonitrile (ACN) . Do not use Methanol.[7] Sonicate for 30 seconds.
-
Injection: Inject 5 µL into the HPLC system using the parameters defined in Method 1.
-
Calculation: Use Area Normalization (assuming similar extinction coefficients for the chloride and alcohol) or an External Standard calibration curve.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Nitrobenzyl chloride derivatives. Retrieved from
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Analytical Methods. Retrieved from
-
National Institutes of Health (NIH). (2011). Crystal structure and toxicity of chloronitrobenzene derivatives. PubMed Central. Retrieved from
-
AskIITians. (2025). Hydrolysis kinetics of benzyl chloride vs chlorobenzene. Retrieved from
-
OECD. (2001).[8] SIDS Initial Assessment Report: Chloronitrobenzenes. Retrieved from
Sources
- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 2. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloro-2-(chloromethyl)-3-nitrobenzene
This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-2-(chloromethyl)-3-nitrobenzene. As a professional in drug development and scientific research, you understand that meticulous handling of chemical compounds extends throughout their lifecycle, including their disposal. This document is structured to provide a deep, procedural understanding of the necessary steps, ensuring the safety of personnel and the protection of our environment. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity.
Immediate Safety and Hazard Assessment: Know Your Compound
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with 1-Chloro-2-(chloromethyl)-3-nitrobenzene is paramount. While specific toxicological data for this exact compound is limited, its structural alerts—a chlorinated nitroaromatic compound—place it in a category of significant health and environmental concern. It is structurally related to other chlorinated nitrobenzenes which are known to be toxic.[1]
Core Hazards:
-
Toxicity: Based on data for similar compounds like 1-chloro-2-nitrobenzene, this substance should be considered toxic if swallowed or in contact with skin.[2][3] Absorption through the skin can lead to systemic toxicity.
-
Environmental Hazard: This class of compounds is often harmful to aquatic life with long-lasting effects.[3][4] Therefore, it must be prevented from entering drains or waterways.[2]
-
Combustibility: While not highly flammable, it is combustible and can decompose upon burning to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and carbon oxides.[2][5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as this can lead to violent reactions.[2]
Due to these hazards, all handling and preparation for disposal must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A self-validating system of safety begins with robust personal protection. The following PPE is mandatory when handling 1-Chloro-2-(chloromethyl)-3-nitrobenzene for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or its solutions and from irritating dust or vapors. |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of after handling.[2] | Provides a barrier against dermal absorption, which is a significant route of exposure for this class of toxic compounds.[2] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2] | Prevents inhalation of the compound, especially if it is in a solid, dusty form. Always consult your institution's safety officer for respirator requirements. |
Waste Characterization and Segregation: A Critical Decision Pathway
Proper disposal begins with correct waste stream identification and segregation. 1-Chloro-2-(chloromethyl)-3-nitrobenzene is a halogenated organic compound .[7] It must never be mixed with non-halogenated waste streams.[8][9] Mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[10]
The following decision-making workflow should be followed for the segregation of this chemical waste.
Caption: Waste segregation decision workflow for 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
On-Site Handling and Storage for Disposal: A Step-by-Step Protocol
This protocol outlines the procedure for collecting and storing waste 1-Chloro-2-(chloromethyl)-3-nitrobenzene in the laboratory prior to its collection by a certified hazardous waste disposal service.
Materials:
-
Designated, compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).
-
Hazardous waste labels (provided by your institution's Environmental Health and Safety (EHS) department).
-
Inert absorbent material (e.g., vermiculite or sand) for solid waste.
-
Waste accumulation log.
Procedure:
-
Container Selection: Choose a container that is compatible with the chemical. Ensure the container is clean, dry, and in good condition. For liquid solutions, ensure the container can be securely sealed to prevent leaks or the escape of vapors.[10]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely and legibly with the following information:
-
The full chemical name: "1-Chloro-2-(chloromethyl)-3-nitrobenzene"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Collection (Solid):
-
If the waste is a solid, carefully transfer it to the labeled container.
-
It is good practice to add a layer of inert absorbent material like vermiculite to the bottom of the container and to cover the solid waste with it. This minimizes the risk of dust generation.
-
-
Waste Collection (Liquid):
-
If the waste is in a solvent, carefully pour it into the labeled container using a funnel.
-
Ensure that the solvent is compatible with other wastes if it is a shared container (only for other halogenated organic wastes). It is often best practice to keep waste streams of specific compounds separate.
-
-
Secure Storage:
-
Tightly seal the container cap.[10]
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be in a well-ventilated location, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Log Keeping: Maintain a log of the waste added to the container. This provides an accurate record for the disposal vendor and regulatory compliance.
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution's policies (often 90 days), contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.
Approved Final Disposal Methods
The final disposal of 1-Chloro-2-(chloromethyl)-3-nitrobenzene must be carried out by a licensed and certified hazardous waste management facility. The most common and recommended method for this class of chemical is controlled incineration .[11][12]
-
Why Incineration? High-temperature incineration in a specialized facility is effective for destroying halogenated organic compounds. These incinerators are equipped with flue gas scrubbing systems to neutralize and remove the harmful acidic gases (like HCl) and other toxic byproducts generated during combustion.[11]
Landfilling is generally not a suitable option for this type of toxic and persistent organic compound.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent the spill from spreading and from entering any drains.[2]
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) for the compound to the medical professional.[2][11]
References
- Sdfine. (n.d.). 1-chloro-2-nitrobenzene.
- ECHEMI. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene SDS, 83-42-1 Safety Data Sheets.
- CDH Fine Chemical. (n.d.). 1-Chloro-2-Nitro Benzene CAS No 88-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Inchem.org. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene.
- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- PubMed Central (PMC) - NIH. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
Sources
- 1. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 6. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. echemi.com [echemi.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
